Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBNKDRVJNGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627446 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164161-49-3 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate from Isovanillic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-step synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis. The synthesis commences from the readily available starting material, isovanillic acid (4-hydroxy-3-methoxybenzoic acid), and proceeds through a sequence of esterification, benzylation, and nitration reactions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from isovanillic acid is a three-step process. The first step involves the protection of the carboxylic acid functionality of isovanillic acid as a methyl ester. This is followed by the protection of the phenolic hydroxyl group as a benzyl ether. The final step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 2-position, yielding the target compound.
Figure 1: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and yields.
| Step | Reaction | Reagents & Conditions | Reaction Time | Temperature | Yield |
| 1 | Esterification | Isovanillic acid, Methanol, conc. H₂SO₄ | 8-12 hours | Reflux (65-70°C) | 85-90%[1] |
| 2 | Benzylation | Methyl 4-hydroxy-3-methoxybenzoate, Benzyl bromide, K₂CO₃, Acetonitrile | 4 hours | 80°C | ~97%[2] |
| 3 | Nitration | Methyl 4-benzyloxy-3-methoxybenzoate, 65% HNO₃, H₂SO₄ | 2-3 hours | 0-5°C | 70-75%[1] |
Detailed Experimental Protocols
Step 1: Esterification of Isovanillic Acid
This initial step converts 4-hydroxy-3-methoxybenzoic acid into its corresponding methyl ester, Methyl 4-hydroxy-3-methoxybenzoate, through an acid-catalyzed esterification reaction.[1]
Materials:
-
4-hydroxy-3-methoxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-3-methoxybenzoic acid in methanol (1:10 molar ratio of acid to methanol).[1]
-
Carefully add concentrated sulfuric acid (2-3% v/v) to the suspension while stirring.[1]
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield Methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
The phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate is protected with a benzyl group to yield Methyl 4-benzyloxy-3-methoxybenzoate.
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve Methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in acetonitrile in a round-bottom flask.[2]
-
Add potassium carbonate (2 equivalents) to the solution.[2]
-
Add benzyl bromide (1.5 equivalents) to the reaction mixture.[2]
-
Heat the mixture to 80°C and stir for 4 hours.[2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.[2]
-
Take up the residue in water and extract the product with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the title compound as a solid.[2]
Step 3: Nitration of Methyl 4-benzyloxy-3-methoxybenzoate
The final step involves the regioselective nitration of the benzylated intermediate to introduce a nitro group at the 2-position, yielding this compound.
Materials:
-
Methyl 4-benzyloxy-3-methoxybenzoate
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a flask, dissolve Methyl 4-benzyloxy-3-methoxybenzoate in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.[1]
-
Stir the reaction mixture at this temperature for 2-3 hours.[1]
-
Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Conclusion
The synthesis of this compound from isovanillic acid is a well-established three-step process that provides good to excellent yields for each step. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high purity and yield of the final product. The detailed protocols and summarized data provided in this guide are intended to assist researchers in the successful synthesis of this valuable intermediate for applications in drug discovery and development.
References
"Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" chemical properties and structure
An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a key intermediate in organic and medicinal chemistry.
Chemical Properties and Structure
This compound is a benzoate ester derivative with the molecular formula C16H15NO6.[1][2] Its structure incorporates benzyloxy, methoxy, and nitro functional groups, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C16H15NO6 | [1][2] |
| Molecular Weight | 317.29 g/mol | [1][3] |
| CAS Number | 164161-49-3 | [1][2][4][5] |
| IUPAC Name | methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | [1] |
| InChI | 1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| InChIKey | SHQBNKDRVJNGDX-UHFFFAOYSA-N | [6][1] |
| SMILES | COc1cc(c(cc1OCc2ccccc2)C(=O)OC)--INVALID-LINK--[O-] | [2] |
Chemical Structure
The chemical structure of this compound is presented below. The molecule consists of a central benzene ring substituted with a methyl ester group, a nitro group, a methoxy group, and a benzyloxy group.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as a synthetic intermediate.[6] Several synthetic routes have been reported for its preparation. Below are detailed methodologies for its synthesis.
Synthesis from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
A common method involves the benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
-
Method 1: Using Cesium Carbonate
-
Dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in DMSO (200 mL).
-
Add cesium carbonate (44 g, 136 mmol) and benzyl bromide (9.7 mL, 82 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the mixture with ethyl acetate (~2 L) and n-butanol (~100 mL).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate-hexane, gradient from 1:5 to 2:1) to yield the final product. A yield of 94% has been reported for this method.[4]
-
-
Method 2: Using Potassium Carbonate
-
Prepare a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol), benzyl bromide (6.0 g, 35 mmol), and potassium carbonate (6.3 g, 46 mmol) in acetonitrile (100 mL).
-
Stir the solution at 80 °C for 4 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate to obtain the title compound as a yellow solid. A yield of 97% has been reported for this procedure.[4]
-
Multi-step Synthesis from Isovanillic Acid
A general multi-step synthesis involves the following key transformations[6]:
-
Benzylation: Protection of the hydroxyl group of isovanillic acid using benzyl bromide under basic conditions (e.g., K2CO3 in DMF).
-
Nitration: Introduction of the nitro group at the 2-position using a nitrating agent such as a mixture of nitric acid and sulfuric acid (HNO3/H2SO4).
-
Esterification: Conversion of the carboxylic acid to a methyl ester using methanol under acidic conditions.
Throughout this process, reaction progress is typically monitored by Thin Layer Chromatography (TLC), and intermediates are purified by column chromatography.[6]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.[6] The functional groups present in the molecule allow for a variety of chemical transformations:
-
Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized.[6]
-
Substitution: The benzyloxy group can be cleaved to reveal a hydroxyl group or substituted with other functionalities.[6]
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other coupling reactions.[6]
These chemical handles make it a versatile precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in the development of new therapeutic agents.[6]
References
An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
CAS Number: 164161-49-3
This technical guide provides a comprehensive overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its applications in the development of biologically active molecules.
Chemical and Physical Properties
This compound, with the molecular formula C16H15NO6, is a specialized benzoate ester.[1] Its structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a versatile precursor for creating complex heterocyclic scaffolds found in many pharmacologically active compounds.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C16H15NO6 | [2][3][4] |
| Molecular Weight | 317.29 g/mol | [1][2][4] |
| CAS Number | 164161-49-3 | [2][3][4][5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 482.4 ± 40.0 °C (Predicted) | [2][5][6] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][6] |
| Purity | ≥98% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving the protection of a hydroxyl group, followed by nitration and esterification. The most common starting material is isovanillic acid or a similar precursor.[1]
Detailed Synthesis Protocol
A common synthetic route involves the benzylation of a hydroxyl group, followed by nitration of the aromatic ring and subsequent esterification.[1] An alternative approach starts with methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
Method 1: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This protocol describes the synthesis from methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and benzyl bromide.
-
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent)
-
Benzyl bromide (1.2 equivalents)
-
Cesium carbonate (2 equivalents) or Potassium carbonate (2 equivalents)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Ethyl acetate
-
n-Butanol
-
Water
-
Brine
-
Magnesium sulfate or Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
Dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in DMSO or MeCN in a round-bottom flask.
-
Add cesium carbonate or potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture at room temperature.
-
If using MeCN, heat the reaction mixture to 80°C and stir for 4 hours. If using DMSO, stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if using MeCN, remove the solvent under reduced pressure. If using DMSO, dilute the reaction mixture with ethyl acetate and n-butanol.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
The final product, this compound, is typically obtained as a yellow solid with a yield of 94-97%.[7]
-
Method 2: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate
This method involves the nitration of a precursor that already contains the benzyl and methyl ester groups.
-
Materials:
-
Methyl 3-methoxy-4-(benzyloxy)benzoate
-
Acetic acid
-
Nitric acid
-
-
Procedure:
-
Dissolve methyl 3-methoxy-4-(benzyloxy)benzoate in acetic acid.
-
Carefully add nitric acid to the solution.
-
The reaction proceeds to yield this compound.
-
Yields for this method are reported to be in the range of 91-94%.[1]
-
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex, biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. This transformation is typically achieved using reducing agents like hydrogen gas with a palladium catalyst.[1]
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This allows for further modifications, such as amide bond formation.[1]
-
Cleavage of the Benzyl Ether: The benzyloxy group can be removed to reveal a hydroxyl group, providing another site for functionalization.
These transformations make this compound a versatile intermediate for the synthesis of heterocyclic compounds, which are of significant interest in anticancer research.[1]
Visualizing Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the chemical transformation possibilities of this compound.
Caption: Synthesis workflow for this compound.
Caption: Potential chemical transformations of the core compound.
While this compound is a critical starting material, specific signaling pathways are determined by the final biologically active molecules synthesized from it. Its role is to provide a versatile scaffold for the construction of these downstream compounds.[1] The nitroaromatic structure, for instance, can be a precursor to reactive intermediates that interact with cellular components after reduction.[1] Further research into the specific targets of the final products is necessary to elucidate detailed signaling pathways.
References
- 1. This compound|RUO [benchchem.com]
- 2. CAS#:164161-49-3 | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | Chemsrc [chemsrc.com]
- 3. chemcd.com [chemcd.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 164161-49-3 [m.chemicalbook.com]
- 6. 164161-49-3 | CAS DataBase [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
This technical guide provides an in-depth overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (C16H15NO6), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and its role in the creation of more complex, biologically active molecules.
Core Chemical and Physical Properties
This compound is a specialized benzoate ester that serves as a crucial building block in various synthetic pathways.[1] Its molecular structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a versatile precursor for constructing complex heterocyclic scaffolds often found in pharmacologically active compounds.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C16H15NO6 | [1][2][3][4] |
| Molecular Weight | 317.29 g/mol | [1][3][5] |
| CAS Number | 164161-49-3 | [1][2][3][5][6] |
| Purity | ≥95-98% | [2][7][8] |
| Boiling Point (Predicted) | 482.4 ± 40.0 °C | [9] |
| Density (Predicted) | 1.280 g/cm³ | [9] |
| InChI Key | SHQBNKDRVJNGDX-UHFFFAOYSA-N | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1][3][6] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
| Spectroscopic Data | Value |
| ¹H NMR | Distinct signals for the benzyloxy group (δ ~5.0 ppm, singlet for -OCH₂Ph; aromatic protons at δ ~7.3–7.5 ppm) and methoxy group (δ ~3.8 ppm, singlet). |
| IR Spectroscopy | The presence of the nitro group is confirmed by asymmetric stretching at approximately 1520 cm⁻¹. |
| Mass Spectrometry | LC-MS analysis verifies the molecular weight, with an expected peak at m/z 317.29 for [M+H]⁺. |
Experimental Protocols: Synthesis of this compound
There are two primary synthetic routes reported for the preparation of this compound.
Method 1: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate
This method involves the direct nitration of the precursor, Methyl 3-methoxy-4-(benzyloxy)benzoate.
Procedure:
-
Dissolve Methyl 3-methoxy-4-(benzyloxy)benzoate in acetic acid.
-
Carefully add nitric acid to the solution.
-
The reaction typically proceeds to yield this compound in high yields of 91–94%.
Method 2: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This alternative synthesis involves the benzylation of a hydroxylated precursor.
Procedure:
-
A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent), (bromomethyl)benzene (benzyl bromide, 1.5 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) is prepared in acetonitrile (MeCN).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The remaining residue is taken up in water, and the product is extracted with ethyl acetate (EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product as a yellow solid. This method has been reported to achieve a yield of 97%.
Visualizing the Synthesis and Application
The following diagrams illustrate the synthesis workflow and the logical role of this compound as a synthetic intermediate.
Caption: Synthesis workflow for this compound.
Caption: Role as a precursor to biologically active molecules.
Role in Drug Development and Research
This compound is primarily valued for its role as a synthetic intermediate in the development of more complex, biologically active molecules.[1] The functional groups present in the molecule, namely the nitro, benzyloxy, and ester moieties, provide multiple reaction sites for further chemical modifications.
Key chemical transformations include:
-
Reduction: The nitro group can be readily reduced to an amino group, a common step in the synthesis of many heterocyclic compounds.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other coupling reactions.
-
Substitution: The benzyloxy group can be cleaved to reveal a hydroxyl group, or it can be involved in other substitution reactions.
These transformations allow for the integration of this building block into the synthesis of novel compounds with potential therapeutic applications, particularly in the field of anticancer research where heterocyclic motifs are of significant interest.[1] While there is no direct evidence of this intermediate acting on specific signaling pathways, its utility in generating compounds that may modulate such pathways is well-established in the context of medicinal chemistry.
References
- 1. This compound|RUO [benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 164161-49-3|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. CAS 164161-49-3 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 164161-49-3 | CAS DataBase [m.chemicalbook.com]
- 7. Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzoate164161-49-3,Purity98%_Shanghai Qifan Biochemical Technology Co., Ltd. [molbase.com]
- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 9. This compound CAS#: 164161-49-3 [m.chemicalbook.com]
The Synthetic Utility of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a versatile synthetic intermediate playing a crucial role in the development of complex, biologically active molecules. Its strategically positioned functional groups—a nitro group amenable to reduction, a methyl ester capable of hydrolysis, and a benzyloxy protecting group—offer a rich platform for molecular elaboration, particularly in the construction of heterocyclic scaffolds prevalent in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, key transformations, and application in the synthesis of bioactive compounds.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the benzylation of the corresponding phenol. The following protocols detail high-yielding procedures for its synthesis.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Cesium carbonate | DMSO | Room temperature, 24 hours | 94% | [1] |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Potassium carbonate | Acetonitrile | 80 °C, 4 hours | 97% | [1] |
Experimental Protocols
Protocol 1: Synthesis using Cesium Carbonate in DMSO [1]
To a solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in DMSO (200 mL) is added cesium carbonate (44 g, 136 mmol) and benzyl bromide (9.7 mL, 82 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is diluted with ethyl acetate (approximately 2 L) and n-butanol (approximately 100 mL). The organic layer is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate-hexane, gradient from 1:5 to 2:1) to afford this compound as a solid.
Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile [1]
A solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol), benzyl bromide (6.0 g, 35 mmol), and potassium carbonate (6.3 g, 46 mmol) in acetonitrile (100 mL) is stirred at 80 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.
Key Chemical Transformations
The functional groups of this compound provide handles for a variety of subsequent chemical transformations. The most significant of these are the reduction of the nitro group and the hydrolysis of the methyl ester.
Nitro Group Reduction
The reduction of the nitro group to a primary amine is a pivotal step in the utilization of this intermediate for the synthesis of nitrogen-containing heterocycles. A common and efficient method for this transformation is the use of iron in an acidic medium.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol is adapted from the reduction of a structurally similar nitrobenzoate.
To a suspension of powdered iron (50 g, 0.89 mol) in acetic acid (500 mL), a solution of this compound in methanol is added dropwise. The resulting mixture is stirred at 50-60°C for 30 minutes. After the reaction is complete, the catalyst is removed by filtration and washed with methanol. The combined filtrate and washes are concentrated under reduced pressure. The residue is then poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield methyl 2-amino-5-benzyloxy-4-methoxybenzoate.
Ester Hydrolysis (Saponification)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a functional group for amide bond formation or other modifications.
Protocol 4: Hydrolysis of the Methyl Ester [2][3]
This protocol is based on the saponification of similar methyl nitrobenzoates.
To a solution of sodium hydroxide (2 moles) in water, 1 mole of this compound is added. The mixture is heated to boiling under reflux for 5-10 minutes, or until the disappearance of the ester is observed. The reaction mixture is then cooled and diluted with an equal volume of water. With stirring, the solution is poured into concentrated hydrochloric acid. The precipitated 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid is collected by filtration, washed with water, and dried.
Table 2: Key Reactions of this compound
| Reaction | Reagents | Product |
| Nitro Reduction | Iron powder, Acetic acid | Methyl 2-amino-5-benzyloxy-4-methoxybenzoate |
| Ester Hydrolysis | Sodium hydroxide, Hydrochloric acid | 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid |
Application in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic systems, including quinazolinones, which are known to exhibit a wide range of biological activities.
The following diagram illustrates a typical synthetic workflow from this compound to a quinazolinone derivative.
Caption: Synthetic pathway to a quinazolinone derivative.
This workflow highlights the strategic conversion of the nitro group to an amine, which then undergoes cyclization to form the core quinazolinone structure.
The following diagram illustrates the logical relationship of the key transformations.
Caption: Key transformations of the starting material.
References
The Lynchpin of Heterocyclic Scaffolds: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate as a Premier Synthetic Intermediate
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a cornerstone intermediate, particularly in the development of heterocyclic scaffolds targeting critical pathways in oncology and other therapeutic areas. This technical guide delineates the synthesis, key transformations, and strategic applications of this versatile building block, providing researchers and drug development professionals with a comprehensive overview of its utility.
This compound serves as a valuable precursor due to its unique arrangement of functional groups: a nitro group poised for reduction to a reactive amine, a methyl ester that can be hydrolyzed or aminated, and a stable benzyloxy protecting group. This configuration allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex heterocyclic systems, most notably quinazolinones, which form the core of numerous kinase inhibitors.[1]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a straightforward benzylation of the corresponding phenol. The compound presents as a stable, crystalline solid, amenable to standard laboratory handling and purification techniques.
| Property | Value |
| CAS Number | 164161-49-3 |
| Molecular Formula | C₁₆H₁₅NO₆ |
| Molecular Weight | 317.29 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in ethyl acetate, DMSO, acetonitrile |
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The primary role of this compound in synthetic chemistry is as a precursor to methyl 2-amino-5-benzyloxy-4-methoxybenzoate. The selective reduction of the nitro group is the pivotal step, unmasking an amino functionality that serves as a handle for subsequent cyclization reactions.
Key Transformation: Nitro Group Reduction
The conversion of the nitro group to an amine is a high-yielding and critical transformation. Catalytic hydrogenation is a common and efficient method for this reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude methyl 2-amino-5-benzyloxy-4-methoxybenzoate, which can be purified by recrystallization or column chromatography.
| Parameter | Condition | Typical Yield |
| Catalyst | 10% Palladium on Carbon | >95% |
| Solvent | Methanol or Ethyl Acetate | - |
| Hydrogen Pressure | 1-4 atm | - |
| Temperature | Room Temperature | - |
Construction of the Quinazolinone Scaffold
The resulting 2-aminobenzoate is a versatile intermediate for the synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. A common method involves cyclization with a formamide equivalent.
Experimental Protocol: Quinazolinone Formation
-
Reaction Setup: A mixture of methyl 2-amino-5-benzyloxy-4-methoxybenzoate (1.0 eq) and formamide (excess) is heated.
-
Cyclization: The reaction is typically heated to a high temperature (e.g., 150-180 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is often triturated with a suitable solvent (e.g., water or ethanol) to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization to afford the 6-benzyloxy-7-methoxyquinazolin-4(3H)-one.
The following diagram illustrates the synthetic workflow from the nitrobenzoate intermediate to the quinazolinone core.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
Quinazolinone-based molecules synthesized from this intermediate are often potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.
The diagram below depicts a simplified EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.
References
An In-depth Technical Guide to Key Functional Group Transformations of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the principal functional group transformations of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a versatile intermediate in organic synthesis. The presence of a nitro group, a benzyl ether, and a methyl ester allows for a range of selective chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry for the construction of heterocyclic scaffolds.[1] This document outlines the experimental protocols for the reduction of the nitro group, cleavage of the benzyl ether, and hydrolysis of the methyl ester, supported by quantitative data and workflow visualizations.
Core Functional Group Transformations
The strategic positioning of the functional groups on the benzene ring of this compound allows for a series of chemoselective reactions. The primary transformations involve the reduction of the nitro group to an amine, the deprotection of the phenolic hydroxyl group via cleavage of the benzyl ether, and the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]
Reduction of the Nitro Group to an Amine
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of anilines, which are key precursors for many pharmaceuticals. This conversion can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, or with metal-based reducing agents.[1]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-benzyloxy-4-methoxybenzoate.
Caption: Experimental workflow for the catalytic hydrogenation of the nitro group.
Cleavage of the Benzyl Ether (Debenzylation)
The benzyloxy group serves as a common protecting group for phenols. Its removal regenerates the hydroxyl group and is a crucial step in the synthesis of many natural products and pharmaceuticals. Catalytic hydrogenolysis is a widely used method for this transformation.
Experimental Protocol: Catalytic Hydrogenolysis
This protocol outlines the cleavage of the benzyl ether using hydrogen gas and a palladium on carbon catalyst. This reaction can often be performed concurrently with the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol or THF.
-
Add 10% Pd/C (typically 10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-hydroxy-4-methoxy-2-aminobenzoate.
Caption: Experimental workflow for the catalytic hydrogenolysis of the benzyl ether.
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation, often necessary for subsequent coupling reactions or to increase the polarity of the molecule. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis (Saponification)
This protocol describes the hydrolysis of the methyl ester using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (typically 2-3 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid.
Caption: Experimental workflow for the basic hydrolysis of the methyl ester.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis and key transformations of this compound and its analogues.
| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, Benzyl bromide, K₂CO₃, MeCN, 80 °C, 4 h | This compound | 97 | A patent by the Board of Regents, The University of Texas System[2] |
| Nitro Reduction | Fe powder, Acetic acid, Methanol, 50-60 °C, 30 min | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (analogue) | 77 | A retracted paper on the synthesis of Gefitinib[3] |
| Debenzylation | 10% Pd/C, H₂, EtOH, RT, 3 days | 4-hydroxyanisole (from an analogue) | quant. | A common organic chemistry resource on benzyl deprotection[4] |
| Ester Hydrolysis | NaOH, H₂O, MeOH, Reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid (analogue) | 95 | ChemSpider Synthetic Pages[5] |
Spectroscopic Data
This compound
-
Predicted ¹H NMR: Distinct signals are expected for the benzyloxy group (a singlet for the -OCH₂Ph protons around δ 5.0 ppm and aromatic protons between δ 7.3–7.5 ppm) and the methoxy group (a singlet around δ 3.8 ppm).[1]
-
IR: The presence of the nitro group is typically confirmed by an asymmetric stretching band around 1520 cm⁻¹.[1]
5-Benzyloxy-4-methoxy-2-nitrobenzoic acid (Hydrolysis Product)
-
¹H NMR (300 MHz, DMSO-d6): δ 13.58 (brs, 1H, COOH), 7.70 (s, 1H, Ar-H), 7.46-7.40 (m, 6H, Ar-H), 7.39 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 3.92 (s, 3H, OCH₃).[6]
-
MS (ESI+): m/z 304 [M+H]⁺.[6]
The lack of readily available, specific spectroscopic data for the target molecule and its direct transformation products highlights an area for further investigation and publication by researchers in the field.
References
- 1. This compound|RUO [benchchem.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
This technical guide provides a comprehensive overview of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.
Chemical Identity and Synonyms
IUPAC Name: methyl 4-methoxy-2-nitro-5-(phenylmethoxy)benzoate[1]
This compound is a benzoate ester characterized by the presence of benzyloxy, methoxy, and nitro functional groups on the benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex, biologically active molecules, particularly heterocyclic scaffolds of pharmacological interest.[1]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate
-
Methyl 5-benzyloxy-4-methoxy-2-nitro-benzoate
-
Benzoic acid, 4-methoxy-2-nitro-5-(phenylmethoxy)-, methyl ester
-
METHYL 5-(BENZYLOXY)-2-NITRO-4-METHOXYBENZOATE[2]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while data for the target compound is available, more extensive data is available for its isomer, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
| Property | Value | Source |
| CAS Number | 164161-49-3 | [1][2][3] |
| Molecular Formula | C₁₆H₁₅NO₆ | [2][3] |
| Molecular Weight | 317.29 g/mol | [1][3] |
| Appearance | Yellow solid | (Inferred from synthesis descriptions) |
| Melting Point | 126-128°C (for isomer Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate) | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized through a multi-step process. The following protocols are based on procedures described in the scientific literature.
Synthesis from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This method involves the benzylation of the hydroxyl group of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Benzyl bromide
-
Cesium carbonate or Potassium carbonate
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
n-Butanol
-
Water
-
Brine
-
Magnesium sulfate or Sodium sulfate
Protocol 1 (Using Cesium Carbonate in DMSO):
-
To a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent) in DMSO, add cesium carbonate (2 equivalents).
-
Add benzyl bromide (1.2 equivalents) to the stirred mixture at room temperature.
-
Continue stirring for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and a small amount of n-butanol.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
Protocol 2 (Using Potassium Carbonate in Acetonitrile):
-
A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent), benzyl bromide (1.5 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is prepared.
-
The mixture is stirred at 80°C for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound.
Below is a visual representation of the general synthesis workflow.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data
-
Mass Spectrometry (MS): MS (AP/CI) data for a related synthesis shows a peak at m/z 286.1 [M+H]+ for an intermediate, and MS (ES+) for the final product requires 317 and found 318 [M+H]+.
Further detailed analysis using ¹H NMR, ¹³C NMR, and IR spectroscopy would be required for complete structural elucidation and quality control.
Biological Activity and Potential Applications
This compound has garnered attention in medicinal chemistry, primarily for its potential as an anticancer agent.[1] Research indicates that this compound and its derivatives may serve as valuable scaffolds for the development of new therapeutic agents.
Anticancer and Apoptosis-Inducing Activity
Studies have suggested that this compound exhibits biological activity, with a particular focus on its ability to induce apoptosis (programmed cell death) in cancer cells.[1] The presence of the nitroaromatic system provides a handle for chemical modifications, such as reduction to an amino group, which can be further derivatized to explore structure-activity relationships.[1]
While the potential for this compound to activate apoptotic pathways has been noted, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not available in the currently reviewed literature. Further research, including cytotoxicity assays (e.g., MTT assay), is necessary to quantify its anticancer potency.
Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway diagram for its apoptosis-inducing effects cannot be provided at this time. It is hypothesized that, like many nitroaromatic compounds, its biological effects may stem from interactions with cellular enzymes and receptors following metabolic activation.[1]
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of novel pharmaceuticals, particularly in the area of oncology. This guide has summarized the available information on its identity, properties, and synthesis. However, it is evident that there is a need for more comprehensive studies to fully characterize its spectroscopic properties and to quantitatively assess its biological activities. Future research should focus on obtaining detailed NMR and IR data, determining its cytotoxicity against a panel of cancer cell lines, and elucidating the specific molecular mechanisms by which it may induce apoptosis. Such data will be crucial for advancing its potential as a lead compound in drug discovery programs.
References
A Comprehensive Technical Guide to the Solubility and Stability of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility and stability data for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (CAS No. 164161-49-3; Molecular Formula: C₁₆H₁₅NO₆; Molecular Weight: 317.29 g/mol ). Due to the limited availability of specific experimental data for this compound, this document focuses on established principles for compounds of this class, detailed experimental protocols for determining these properties, and general stability considerations for nitroaromatic compounds.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | ||
| Water | Low to Insoluble | The molecule is largely nonpolar due to the aromatic rings and benzyloxy group, which limits its ability to form hydrogen bonds with water. |
| 5% Sodium Hydroxide | Insoluble | The absence of acidic functional groups, such as phenols or carboxylic acids, suggests the compound will not be deprotonated and solubilized by a basic solution. |
| 5% Sodium Bicarbonate | Insoluble | Similar to sodium hydroxide, the lack of a sufficiently acidic proton means it will not react with a weak base. |
| 5% Hydrochloric Acid | Insoluble | The molecule does not possess basic functional groups, such as amines, that would be protonated and solubilized by an acidic solution. |
| Organic | ||
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle; the compound's structure is compatible with these nonpolar to moderately polar solvents. |
| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Soluble | The ether linkages in the compound suggest favorable interactions with ether solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Sparingly Soluble to Soluble | The ester and nitro groups provide some polarity, allowing for potential interaction with alcohol solvents. Solubility is likely to increase with heating. |
| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | While the aromatic rings have nonpolar character, the presence of polar functional groups (ester, nitro, ether) will limit solubility in highly nonpolar solvents. |
Stability Profile
Specific stability data, such as decomposition temperature or degradation kinetics for this compound, is not extensively documented. However, as a nitroaromatic compound, it is prudent to consider potential instability under certain conditions. Nitroaromatic compounds can be sensitive to heat and light.[1]
General Stability Considerations:
-
Thermal Stability: Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures. The presence of other functional groups can influence the decomposition onset temperature.
-
Photostability: Exposure to ultraviolet or visible light can lead to photodegradation, often indicated by a change in color (e.g., yellowing).[2] It is advisable to store this compound protected from light.
-
Hydrolytic Stability: The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.
Table 2: Potential Degradation Pathways and Influencing Factors
| Stress Condition | Potential Degradation Pathway | Influencing Factors |
| Thermal | Exothermic decomposition | Temperature, presence of impurities |
| Photolytic | Photodegradation | Wavelength and intensity of light, exposure duration |
| Hydrolytic | Ester hydrolysis | pH (accelerated by strong acids or bases), temperature |
Experimental Protocols
For researchers requiring precise quantitative data, the following experimental protocols are recommended for determining the solubility and stability of this compound.
Solubility Determination
A common method for determining the solubility of a solid in a liquid is the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis.[1] Its versatile structure, featuring benzyloxy, methoxy, and nitro functional groups, makes it a valuable precursor for constructing complex, biologically active molecules, including heterocyclic scaffolds found in various pharmacologically active compounds.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the optimized synthesis protocol of this compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | [2] |
| Reagent | Benzyl bromide | [2] |
| Base | Cesium Carbonate or Potassium Carbonate | [2] |
| Solvent | DMSO or Acetonitrile (MeCN) | [2] |
| Reaction Temperature | Room Temperature (DMSO) or 80 °C (MeCN) | [2] |
| Reaction Time | 24 hours (DMSO) or 4 hours (MeCN) | [2] |
| Yield | 94% (with Cesium Carbonate in DMSO) | [2] |
| Yield | 97% (with Potassium Carbonate in MeCN) | [2] |
Experimental Protocol: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This protocol details the synthesis of this compound via the benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Two effective variations are presented below.
Method A: Using Cesium Carbonate in DMSO
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in dimethyl sulfoxide (DMSO, 200 mL).
-
Addition of Reagents: To the stirred solution, add cesium carbonate (44 g, 136 mmol) followed by benzyl bromide (9.7 mL, 82 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approximately 2 L) and n-butanol (approximately 100 mL).
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (from 1:5 to 2:1) to yield the final product.[2]
Method B: Using Potassium Carbonate in Acetonitrile
-
Reaction Setup: In a reaction flask, prepare a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (5.3 g, 23 mmol) in acetonitrile (MeCN, 100 mL).
-
Addition of Reagents: Add potassium carbonate (6.3 g, 46 mmol) and benzyl bromide (6.0 g, 35 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at 80 °C for 4 hours.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Take up the residue in water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over sodium sulfate (Na2SO4), filter, and concentrate to obtain the final product as a yellow solid.[2]
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
Alternative Synthetic Pathway
An alternative, multi-step synthesis starts from 4-hydroxy-3-methoxybenzoic acid (isovanillic acid). This pathway involves:
-
Esterification: The carboxylic acid is first converted to its methyl ester, methyl 4-hydroxy-3-methoxybenzoate, typically through an acid-catalyzed reaction with methanol under reflux conditions.[1][3]
-
Benzylation: The phenolic hydroxyl group is then protected with a benzyl group using benzyl bromide and a base.
-
Nitration: Finally, the aromatic ring is nitrated to introduce the nitro group at the 2-position, yielding the target compound.[1] This step requires careful temperature control to prevent side reactions.[1]
References
Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: A Detailed Protocol for Researchers
Application Notes
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is intended for researchers, scientists, and professionals in drug development. The synthesis commences with the readily available starting material, 4-hydroxy-3-methoxybenzoic acid, and proceeds through a three-step reaction sequence: esterification, benzylation, and nitration. The protocols provided are based on established chemical literature to ensure reproducibility and high yields.
The structure of the final compound has been confirmed by various analytical techniques, including ¹H NMR, LC-MS, and X-ray diffraction.[1] The compound crystallizes in the monoclinic system, space group P2(1)/c.[1] Adherence to the specified reaction conditions and purification procedures is crucial for obtaining a high-purity final product.
Experimental Protocols
The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is accomplished in three primary steps starting from 4-hydroxy-3-methoxybenzoic acid.
Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid
This initial step involves the conversion of 4-hydroxy-3-methoxybenzoic acid to its corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate, through an acid-catalyzed esterification reaction with methanol.
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, add concentrated sulfuric acid.
-
Heat the reaction mixture at reflux temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Benzylation of methyl 4-hydroxy-3-methoxybenzoate
The phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate is protected with a benzyl group using benzyl bromide in the presence of a base.
Procedure:
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain methyl 4-(benzyloxy)-3-methoxybenzoate.
Step 3: Nitration of methyl 4-(benzyloxy)-3-methoxybenzoate
The final step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 2-position, yielding the target compound, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
Procedure:
-
Suspend methyl 4-(benzyloxy)-3-methoxybenzoate in acetic acid.
-
Slowly add 70% nitric acid to the suspension.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water with stirring.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it to obtain Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a white solid.[2]
Quantitative Data Summary
| Step | Reaction | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Esterification | 4-hydroxy-3-methoxybenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux | - | - |
| 2 | Benzylation | Methyl 4-hydroxy-3-methoxybenzoate | Benzyl bromide, K₂CO₃ | Acetone/DMF | RT/Heating | - | - |
| 3 | Nitration | Methyl 4-(benzyloxy)-3-methoxybenzoate (10.1 g, 37 mmol) | 70% Nitric acid (20 mL) | Acetic acid (100 mL) | 50 °C | 5 hours | 86% |
Note: Dashes (-) indicate that specific quantitative data was not detailed in the referenced literature.
Synthesis Workflow
Caption: Synthetic pathway for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
References
Application Note: Regioselective Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It plays a crucial role in the preparation of key intermediates for the pharmaceutical and fine chemical industries. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle that can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. This application note details a robust and high-yielding protocol for the regioselective nitration of methyl 3-methoxy-4-(benzyloxy)benzoate to produce methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate. The methoxy and benzyloxy substituents on the aromatic ring are ortho, para-directing, and activating, while the methyl ester is a meta-directing, deactivating group. The interplay of these directing effects, combined with steric hindrance, leads to the preferential nitration at the C5 position. Careful control of reaction conditions, particularly temperature, is critical to ensure high regioselectivity and minimize the formation of undesired isomers and byproducts.[1][2][3]
Reaction Scheme
Caption: Nitration of Methyl 3-methoxy-4-(benzyloxy)benzoate.
Experimental Protocol
This protocol provides a detailed method for the nitration of methyl 3-methoxy-4-(benzyloxy)benzoate.
Materials
-
Methyl 3-methoxy-4-(benzyloxy)benzoate
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%) or Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-(benzyloxy)benzoate in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to the cooled solution while stirring vigorously. The addition should be done dropwise using a dropping funnel to ensure the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 3-methoxy-4-(benzyloxy)benzoate | |
| Nitrating Agent | Nitric acid in acetic acid | [4] |
| Reaction Temperature | 0-5 °C | [4] |
| Reaction Time | 2-3 hours | [4] |
| Product | Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate | |
| Reported Yield | 91-94% | [4] |
| Purity | ≥98% | [4] |
| Appearance | Yellow solid | [5] |
| Molecular Formula | C₁₆H₁₅NO₆ | [4] |
| Molecular Weight | 317.29 g/mol | |
| Storage | Room temperature, in a dry, sealed container | [4] |
Logical Workflow
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dipharma.com [dipharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
The Versatile Role of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate in the Synthesis of Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a variety of heterocyclic scaffolds. Its strategic substitution pattern, featuring a nitro group poised for reduction to a reactive amine, a cleavable benzyloxy protecting group, and an ester moiety, makes it a versatile precursor for the construction of pharmacologically relevant heterocycles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazolinones, a class of heterocycles with significant therapeutic interest.
Key Chemical Transformations
This compound can undergo several key chemical transformations, enabling its incorporation into diverse heterocyclic systems:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, typically in high yield, using standard catalytic hydrogenation conditions. This transformation is the gateway to a multitude of cyclization reactions.
-
Cyclization of the Resulting Aniline: The newly formed 2-amino-benzoate derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems, including quinazolinones, benzodiazepines, and quinoxalines, through condensation with appropriate reagents.
-
Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected to reveal a phenol, providing a handle for further functionalization or for mimicking hydroxylated metabolites.
-
Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can be used in amide coupling reactions or other transformations.
Synthesis of this compound
The starting material itself can be synthesized in high yield from commercially available precursors.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, Benzyl bromide | Cesium carbonate | DMSO | Room Temp. | 24 h | 94% |
| 2 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, (bromomethyl)benzene | K₂CO₃ | MeCN | 80 °C | 4 h | 97% |
Application in Heterocyclic Scaffold Synthesis: Quinazolinones
One of the most valuable applications of this compound is in the synthesis of substituted quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, including the anticancer agent Gefitinib. The synthesis proceeds via a two-step sequence involving the reduction of the nitro group followed by cyclization of the resulting anthranilate with a suitable one-carbon source, such as formamide (Niementowski reaction).
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-5-benzyloxy-4-methoxybenzoate
This protocol describes the reduction of the nitro group to an amine, a critical step in preparing the molecule for cyclization.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a solution of this compound in methanol or THF, add 10% Pd/C (typically 5-10 mol% of palladium).
-
Stir the reaction mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 12-18 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford methyl 2-amino-5-benzyloxy-4-methoxybenzoate.
-
-
Quantitative Data:
| Substrate | Catalyst | Solvent | Pressure | Time | Temperature | Yield |
| This compound | 10% Pd/C | MeOH or THF | 1 atm (balloon) | 12-18 h | Room Temp. | ~95-99% |
Step 2: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
This protocol details the cyclization of the amino ester with formamide to construct the quinazolinone ring system. This reaction is analogous to the synthesis of intermediates for the anticancer drug Gefitinib[1][2]. A similar cyclization of a related amino ester has been reported to proceed in high yield[2].
-
Materials:
-
Methyl 2-amino-5-benzyloxy-4-methoxybenzoate
-
Formamide
-
Ammonium formate (optional, as catalyst)
-
-
Procedure:
-
A mixture of methyl 2-amino-5-benzyloxy-4-methoxybenzoate and an excess of formamide (which also acts as the solvent) is heated. Ammonium formate can be added as a catalyst.
-
The reaction mixture is heated to 165-180 °C for 3-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under high vacuum.
-
The residue can be triturated with diethyl ether or dissolved in a suitable solvent like dichloromethane and washed with water and brine.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to give 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
-
Quantitative Data (based on analogous reactions):
| Substrate | Reagent | Temperature | Time | Yield |
| Methyl 2-amino-5-benzyloxy-4-methoxybenzoate | Formamide | 165-180 °C | 3-12 h | 84-99%[2] |
Visualizing the Synthetic Workflow
The overall synthetic pathway from the nitrobenzoate starting material to the quinazolinone scaffold is depicted below.
References
Application of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" in kinase inhibitor synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a key starting material in the synthesis of a variety of heterocyclic compounds, particularly those investigated as kinase inhibitors. Its substituted nitrobenzene core provides a versatile scaffold that, after chemical modification, can be elaborated into complex molecules targeting various protein kinases. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed protocols and application notes on the use of this compound in the synthesis of multi-target kinase inhibitors, with a focus on the preparation of key intermediates and their subsequent elaboration into benzazole analogues, as described in patent literature[1][2].
Data Presentation
The following table summarizes the key transformation of this compound into its corresponding aniline, a critical intermediate for further derivatization.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Reduction of Nitro Group | H₂, Pd/C, in an organic solvent (e.g., Methanol, Ethyl Acetate) | ~90-95 | [1][2] |
Signaling Pathways
Multi-target kinase inhibitors, such as the benzazole analogues synthesized from this compound, are designed to simultaneously block multiple signaling pathways involved in tumor growth, proliferation, and angiogenesis. Key targets often include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. The diagram below illustrates a simplified representation of these signaling pathways.
Caption: Multi-target kinase inhibitor blocking key signaling pathways.
Experimental Protocols
The following protocols describe the synthesis and transformation of this compound into a key aniline intermediate, which serves as a precursor for benzazole-based kinase inhibitors.
Protocol 1: Reduction of this compound
This protocol details the reduction of the nitro group to an amine, a crucial step in preparing the molecule for subsequent cyclization and derivatization reactions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher, depending on the apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 2-amino-5-benzyloxy-4-methoxybenzoate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a benzazole kinase inhibitor starting from this compound.
Caption: General synthetic workflow for benzazole kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of multi-target kinase inhibitors. The protocols provided herein offer a general framework for the preparation of a key aniline intermediate, which can be further elaborated into a diverse range of benzazole-based inhibitors. The ability to target multiple signaling pathways simultaneously makes these compounds promising candidates for further investigation in the field of oncology and drug development.
References
Application Notes and Protocols: Reduction of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate to its Corresponding Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate to form the corresponding aniline, Methyl 5-Benzyloxy-4-methoxy-2-aminobenzoate, is a critical transformation in synthetic organic chemistry. This resulting aromatic amine is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] The presence of multiple functional groups—a nitro group, a methyl ester, a methoxy ether, and a benzyloxy ether—necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions, such as ester reduction or debenzylation.
This document provides detailed application notes and experimental protocols for several reliable methods for the selective reduction of the nitro group in this compound. The methodologies discussed include catalytic hydrogenation, metal-mediated reductions, and a transition metal-catalyzed borohydride reduction.
Chemical Transformation
The primary transformation discussed is the reduction of the nitro functional group to an amine.
References
Application Notes and Protocols: Debenzylation of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the debenzylation of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate to yield the corresponding phenol, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. The presence of a nitro group on the aromatic ring necessitates a chemoselective debenzylation method to avoid its reduction. This guide explores suitable methods, presents comparative data, and offers a detailed experimental protocol for a recommended procedure.
Introduction
The selective removal of a benzyl protecting group in the presence of other sensitive functionalities is a critical transformation in multi-step organic synthesis. In the case of this compound, the primary challenge lies in cleaving the benzyl ether without reducing the nitro group. Standard catalytic hydrogenation with molecular hydrogen is often unsuitable as it can readily reduce the nitro group to an amine. Therefore, alternative debenzylation strategies are required to achieve the desired transformation selectively. This document outlines and compares several potential methods and provides a detailed protocol for a robust and selective approach.
Comparative Data of Debenzylation Methods
Several methods can be considered for the chemoselective debenzylation of this compound. The choice of method depends on factors such as substrate compatibility, desired yield, and available laboratory equipment. Below is a summary of potential methods with their advantages and disadvantages.
| Method | Reagents and Conditions | Advantages | Disadvantages | Selectivity for Nitro Group |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., Ammonium formate, Cyclohexene) | Mild reaction conditions; High chemoselectivity possible; Avoids the use of pressurized hydrogen gas. | Catalyst can sometimes be pyrophoric; Optimization of hydrogen donor and solvent may be required. | Generally high, as the nitro group is less susceptible to reduction under these conditions compared to standard hydrogenation.[1] |
| Lewis Acid Cleavage | Boron Trichloride (BCl₃) with a cation scavenger (e.g., Pentamethylbenzene) | Highly chemoselective; Effective at low temperatures.[2] | BCl₃ is a corrosive and moisture-sensitive reagent requiring careful handling; Stoichiometric amounts of the reagent are needed. | Excellent, as it specifically targets the ether linkage. |
| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA) | Simple procedure; Can be effective for electron-rich aromatic systems. | Strong acid can be incompatible with other acid-sensitive functional groups; May require elevated temperatures; Potential for side reactions. | Moderate to good, but depends on the specific substrate and reaction conditions. |
| Reductive Cleavage with Metals | Magnesium in Methanol (Mg/MeOH) | Mild and selective for certain benzyl ethers.[3] | May not be universally applicable to all substituted benzyl ethers; Reaction times can be long. | Reported to be selective for O-debenzylation in the presence of nitro groups.[3] |
Experimental Protocols
Based on the comparative data, Catalytic Transfer Hydrogenation is recommended as a primary method due to its operational simplicity and reported high selectivity.
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes the debenzylation of this compound using Palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of substrate).
-
Addition of Reagents: To the stirred solution, add ammonium formate (5.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate.
-
Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
Safety Precautions:
-
Palladium on carbon is flammable and pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Debenzylation Reaction Workflow
The following diagram illustrates the general workflow for the debenzylation of this compound.
References
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate is a key synthetic intermediate in medicinal chemistry and organic synthesis. Its structure contains multiple functional groups that can be selectively manipulated. The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-benzyloxy-4-methoxy-2-nitrobenzoic acid, is a fundamental transformation. This carboxylic acid derivative serves as a crucial building block for the synthesis of more complex molecules, often through amide bond formation or other modifications at the carboxyl group. This document provides detailed protocols for this hydrolysis reaction, data presentation for typical conditions, and troubleshooting guidelines.
Reaction Overview
The hydrolysis of the methyl ester is typically achieved through saponification, a base-catalyzed process. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form a carboxylate salt and methanol. Subsequent acidification of the carboxylate yields the final carboxylic acid product. While generally a robust reaction, care must be taken to avoid potential side reactions, especially given the presence of other functional groups. The nitro and benzyloxy groups are generally stable under standard saponification conditions.
Experimental Protocols
Two common protocols for the hydrolysis of methyl esters are presented below. Protocol 1 utilizes standard strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), while Protocol 2 employs lithium hydroxide (LiOH), which is often used for milder reaction conditions.
Protocol 1: Standard Saponification using NaOH or KOH
This method is a robust and widely used procedure for the hydrolysis of unhindered methyl esters.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF) (optional, to improve solubility)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 1:1 Ethyl Acetate:Hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 4:1 v/v ratio). THF can be added if the starting material has low solubility.
-
Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 65-80°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting ester is relatively nonpolar, while the product carboxylate salt will remain at the baseline. To visualize the carboxylic acid product on TLC, a sample of the reaction mixture must first be acidified before spotting.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the methanol (and THF, if used) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any unreacted starting material or nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl with stirring.
-
A precipitate of 5-benzyloxy-4-methoxy-2-nitrobenzoic acid should form.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Mild Hydrolysis using LiOH
Lithium hydroxide is often used for substrates that may be sensitive to the harsher conditions of NaOH or KOH, allowing the reaction to proceed at lower temperatures.[1][2][3]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Other materials as listed in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v) in a round-bottom flask with a magnetic stir bar.
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or warm gently (e.g., to 40-50°C).
-
Monitor the reaction progress by TLC as described in Protocol 1. This reaction may require a longer time (12-24 hours).
-
Following the complete consumption of the starting material, perform the work-up and purification steps as outlined in Protocol 1 (steps 6-11).
Data Presentation
The following table summarizes typical quantitative parameters for the hydrolysis protocols.
| Parameter | Protocol 1 (Standard Conditions) | Protocol 2 (Mild Conditions) |
| Base | NaOH or KOH | LiOH |
| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent System | MeOH/H₂O or THF/MeOH/H₂O | THF/MeOH/H₂O |
| Temperature | 65 - 80°C (Reflux) | Room Temperature to 50°C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Work-up | Acidification with HCl | Acidification with HCl |
| Typical Yield | > 90% | > 90% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of the methyl ester.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2)
The saponification of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Application Notes & Troubleshooting
-
Reaction Monitoring: TLC is a critical tool for determining the completion of the reaction. The disappearance of the starting ester spot and the appearance of a baseline spot (the carboxylate salt) are indicative of a successful reaction. It is advisable to run a co-spot with the starting material to accurately track its consumption.
-
Solubility: this compound may have limited solubility in purely aqueous methanol. The addition of a co-solvent like THF is often necessary to ensure a homogeneous reaction mixture, which can lead to faster and more complete reactions.
-
Acidification: The acidification step is crucial for isolating the product. Add the acid slowly and with cooling to control any exotherm. Ensure the pH is low enough (pH 2-3) to fully protonate the carboxylate, thereby maximizing the yield of the precipitated acid. If the product does not precipitate, it may be necessary to extract the acidified aqueous layer with an organic solvent like ethyl acetate.
-
Purity of Starting Material: Ensure the starting ester is pure, as impurities can complicate the reaction and purification process.
-
Troubleshooting:
-
Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, consider adding more base, increasing the temperature, or extending the reaction time.
-
Low Yield: A low yield can result from incomplete precipitation or losses during transfers. Ensure thorough acidification and consider extracting the aqueous filtrate with ethyl acetate to recover any dissolved product.
-
Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization or extract the product into an organic solvent, dry, and concentrate to obtain the solid.
-
References
Application Notes and Protocols: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a benzyloxy, methoxy, nitro, and methyl ester group on the benzene ring offers a versatile platform for constructing novel heterocyclic scaffolds, which are prominent features in many pharmacologically active compounds.[1] This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of bioactive molecules, with a focus on potential applications in anticancer research.
The unique arrangement of functional groups allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, a key step for subsequent cyclization reactions to form various heterocyclic systems. The benzyloxy group can be selectively removed to reveal a hydroxyl group for further functionalization, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications.[1] These reactive handles make this compound a valuable starting material for the development of new therapeutic agents.
Chemical Properties and Synthetic Potential
This compound, with the molecular formula C16H15NO6, is a solid at room temperature.[2] Its structure lends itself to several key chemical transformations that are fundamental in medicinal chemistry.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The nitro group can be efficiently reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in an acidic medium. This transformation is crucial for introducing a nucleophilic amine, which can participate in cyclization reactions to form heterocyclic cores.
-
Deprotection of the Benzyloxy Group: The benzyloxy group serves as a protecting group for a phenol. It can be removed by catalytic hydrogenation to yield the corresponding hydroxyl group, which can then be used for further derivatization.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This allows for the formation of amide bonds through coupling reactions, a common strategy in drug design to modulate biological activity and physicochemical properties.
These transformations can be performed in various sequences to achieve the desired target molecule, highlighting the versatility of this precursor in synthetic strategies.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules. These protocols are based on established chemical transformations and can be adapted for specific target syntheses.
Protocol 1: Reduction of the Nitro Group to Synthesize Methyl 2-amino-5-benzyloxy-4-methoxybenzoate
This protocol describes the reduction of the nitro group to an amine, a critical step in the synthesis of many heterocyclic compounds.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the vessel (typically at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-5-benzyloxy-4-methoxybenzoate.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Hydrolysis of the Methyl Ester to 5-Benzyloxy-4-methoxy-2-nitrobenzoic Acid
This protocol details the conversion of the methyl ester to a carboxylic acid, enabling subsequent amide coupling reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield 5-Benzyloxy-4-methoxy-2-nitrobenzoic Acid.
Quantitative Data Summary
While specific yield and purity data for the synthesis of bioactive molecules directly from this compound are not extensively available in the public domain, the following table provides expected ranges based on analogous reactions found in the literature for similar substrates.
| Step | Product | Reagents | Expected Yield (%) | Expected Purity (HPLC, %) |
| Nitro Reduction | Methyl 2-amino-5-benzyloxy-4-methoxybenzoate | H₂, Pd/C | 85 - 98 | >95 |
| Ester Hydrolysis | 5-Benzyloxy-4-methoxy-2-nitrobenzoic Acid | LiOH or NaOH | 90 - 99 | >97 |
Visualizing Synthetic and Signaling Pathways
The following diagrams illustrate the synthetic utility of this compound and a hypothetical signaling pathway that could be targeted by its derivatives.
Caption: Synthetic pathways from this compound.
Caption: Hypothetical inhibition of a cancer signaling pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex, bioactive molecules. Its rich functionality allows for a wide range of chemical modifications, making it an important building block in medicinal chemistry and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel therapeutic agents, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this precursor is warranted to fully realize its therapeutic potential.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and development.[1] The methodologies outlined are designed for scalability and reproducibility, crucial for drug development timelines.
Introduction
This compound (CAS No: 164161-49-3) is a vital building block in the synthesis of complex, biologically active molecules and heterocyclic scaffolds.[1] Its structure, featuring benzyloxy, methoxy, and nitro functional groups, offers versatile handles for further chemical modifications, making it a valuable precursor in medicinal chemistry, particularly in the development of novel therapeutics.[1] This document details two primary synthetic routes, providing comprehensive experimental protocols and quantitative data to facilitate its production for pharmaceutical R&D.
Synthetic Routes Overview
Two principal synthetic pathways for the large-scale synthesis of this compound have been identified and are detailed below.
Route 1: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This is a direct and high-yielding approach that involves the benzylation of a commercially available or readily synthesized starting material, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. The reaction proceeds by nucleophilic substitution, where the hydroxyl group is protected with a benzyl group using benzyl bromide in the presence of a base.
Route 2: Multi-step Synthesis from Isovanillic Acid
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthetic methods.
Table 1: Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Route 1)
| Parameter | Value | Reference |
| Starting Material | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | [2] |
| Reagents | Benzyl bromide, Cesium carbonate (or Potassium carbonate) | [2] |
| Solvent | DMSO (or Acetonitrile) | [2] |
| Reaction Time | 4 - 24 hours | [2] |
| Reaction Temperature | Room Temperature - 80°C | [2] |
| Yield | 94% - 97% | [2] |
Table 2: Nitration of Methyl 4-Benzyloxy-5-methoxybenzoate (Key step in a multi-step synthesis)
| Parameter | Value | Reference |
| Starting Material | Methyl 4-Benzyloxy-5-methoxybenzoate | [1] |
| Reagents | 65% Nitric Acid, Sulfuric Acid | [1] |
| Solvent | Acetic Acid | [3] |
| Reaction Time | 2 - 5 hours | [1][3] |
| Reaction Temperature | 0 - 50°C | [1][3] |
| Yield | 70% - 86% | [1][3] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Benzylation (Route 1)
This protocol is adapted from a high-yield laboratory procedure and is suitable for scaling up.
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent) in Acetonitrile, add Potassium carbonate (2 equivalents) and Benzyl bromide (1.5 equivalents).[2]
-
Stir the reaction mixture at 80°C for 4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with Ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting yellow solid can be further purified by recrystallization or column chromatography if necessary.[2]
Protocol 2: Large-Scale Synthesis via Nitration (Key step in a multi-step synthesis)
This protocol details the critical nitration step for a multi-step synthesis, which requires careful temperature control.
Materials:
-
Methyl 4-benzyloxy-5-methoxybenzoate
-
Acetic acid
-
70% Nitric acid
-
Ice water
Procedure:
-
Suspend Methyl 4-benzyloxy-5-methoxybenzoate (1 equivalent) in Acetic acid.[3]
-
Slowly add 70% Nitric acid to the suspension.[3]
-
Heat the reaction mixture to 50°C and maintain this temperature for 5 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 1 hour to precipitate the product.[3]
-
Collect the precipitate by filtration, wash with water, and dry to obtain the nitro compound as a white solid.[3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthetic routes.
Caption: Workflow for the Synthesis of this compound via Benzylation.
References
Troubleshooting & Optimization
Optimizing nitration conditions for "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical research and organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a three-step process starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The key steps are:
-
Esterification: Conversion of the carboxylic acid to its methyl ester.[1][2]
-
Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether.[1][2]
-
Nitration: Introduction of a nitro group onto the aromatic ring.[1][2]
Q2: What are the critical parameters for the nitration step?
The nitration step is highly sensitive and requires careful control of several parameters to ensure good yield and purity. The most critical factors include:
-
Temperature: The reaction is highly exothermic and must be maintained at low temperatures (typically 0–5°C) to prevent over-nitration and decomposition.[1][3]
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used.[1] The concentration and stoichiometry of the nitrating agent are crucial for selectivity.[3]
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the substrate solution is essential to control the reaction temperature.[4][5]
Q3: What are the common side products in this synthesis?
Common side products can include:
-
Over-nitrated products: Introduction of more than one nitro group onto the aromatic ring can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[3][4]
-
Isomeric products: Depending on the starting materials and reaction conditions, constitutional isomers may be formed.
-
Oxidation byproducts: The use of strong nitric acid can lead to the formation of tarry substances due to oxidation, especially if the temperature is not well-controlled.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Product | 1. Incomplete reaction due to insufficient reaction time or low temperature.[3] 2. Oxidation of the starting material leading to tar formation.[3] 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[3] 2. Maintain strict temperature control (0–5°C) during the addition of the nitrating agent.[1][3] Consider using a milder nitrating agent if tarring is persistent.[3] 3. Optimize the extraction and recrystallization solvents to minimize product loss. |
| Formation of Dinitro/Polynitro Byproducts | 1. Reaction temperature is too high.[3][4] 2. Excess of nitrating agent.[3] 3. Prolonged reaction time.[3] | 1. Maintain the reaction temperature at or below 5°C using an ice-salt bath.[3][4] 2. Use a molar ratio of nitric acid to the substrate as close to stoichiometric as possible (e.g., 1.2 equivalents).[1] 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[3] |
| Significant Tar Formation | 1. The reaction temperature is too high, causing oxidation of the aromatic ring.[3] 2. The concentration of nitric acid is too high. | 1. Ensure efficient cooling and control the rate of addition of the nitrating agent to prevent temperature spikes.[3][4] 2. Consider using a milder nitrating system, such as nitric acid in acetic acid.[1] |
| Difficulty in Product Purification | 1. Presence of oily byproducts or unreacted starting material. 2. Inappropriate solvent system for recrystallization. | 1. Use column chromatography for purification if simple recrystallization is ineffective.[6] 2. Perform test recrystallizations with small amounts of product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.[4][6] |
Experimental Protocols
Protocol 1: Nitration using Nitric Acid in Sulfuric Acid
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to 65% nitric acid (1.2 equivalents) while cooling in an ice bath.[1][4] Maintain the temperature below 10°C.
-
Reaction Setup: Dissolve Methyl 5-Benzyloxy-4-methoxybenzoate (1.0 equivalent) in a suitable solvent like glacial acetic acid or use it neat in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[3] Cool the flask to 0°C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution.[3] Critically monitor the internal temperature and maintain it between 0–5°C.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.[1]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]
-
Isolation: Isolate the precipitated product by vacuum filtration. Wash the crude product with cold water until the washings are neutral, followed by a wash with a small amount of cold methanol.[7]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.[4][6]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Methyl 3-methoxy-4-(benzyloxy)benzoate | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate |
| Nitrating Agent | Nitric acid in acetic acid | Benzyl bromide, Cesium carbonate |
| Temperature | Not specified | Room Temperature |
| Reaction Time | Not specified | 24 hours |
| Yield | 91–94%[1] | 94%[6] |
| Solvent | Acetic Acid | DMSO |
| Parameter | Optimized Nitration Protocol |
| Nitrating Agent | 65% HNO₃ (1.2 equiv) in H₂SO₄[1] |
| Temperature | 0–5°C (ice bath)[1] |
| Reaction Time | 2–3 hours[1] |
| Yield | 70–75%[1] |
Visualizations
References
Preventing over-nitration and meta-substitution side reactions
Welcome to the technical support center for aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions, with a focus on preventing over-nitration and controlling regioselectivity to avoid undesired meta-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-nitration (di- or tri-nitration) in my reaction?
Over-nitration is a common side reaction, particularly with activated aromatic rings. The primary factors include:
-
Substrate Reactivity: Aromatic compounds with electron-donating groups (e.g., -OH, -NH2, -OR, alkyl groups) are highly activated and more susceptible to multiple nitrations.[1]
-
Reaction Temperature: Higher temperatures increase the reaction rate, which can lead to a loss of control and favor multiple nitrations.[2] For many standard nitrations, keeping the temperature below 50°C is recommended to minimize the formation of multiple nitro groups.[1]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent, particularly concentrated nitric acid and sulfuric acid, significantly increases the likelihood of over-nitration.[2]
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Reaction Time: Extended reaction times can allow for the nitration of the initial mono-nitro product, leading to di- or tri-nitro byproducts.[2]
Q2: How can I avoid the formation of meta-substituted products when my directing group is ortho-, para-directing?
While ortho- and para- products are expected from activating groups, meta-substitution can occur under certain conditions. For instance, in the nitration of aniline, the strongly acidic conditions of the mixed acid (HNO₃/H₂SO₄) can protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to a significant amount of meta-nitroaniline.[3][4]
To prevent this, you can:
-
Use a Protecting Group: Protect the activating group to reduce its basicity. For anilines, acetylation to form acetanilide is a common strategy. The acetamido group is still an ortho-, para-director but is less prone to protonation.[1][2][5]
-
Employ Milder Nitrating Agents: Using less acidic or non-acidic nitrating agents can prevent the protonation of the directing group.
Q3: What are some milder alternatives to the standard mixed acid (HNO₃/H₂SO₄) nitrating system?
Several alternative reagents offer more controlled and selective nitration:
-
Diluted Nitric Acid: For highly activated substrates, using diluted nitric acid can be sufficient and less aggressive.[2]
-
Nitric Acid in Acetic Anhydride or Acetic Acid: This mixture generates acetyl nitrate in situ, which is a milder nitrating agent.[1][3]
-
Nitronium Salts: Salts like nitronium tetrafluoroborate (NO₂BF₄) and nitronium hexafluorophosphate (NO₂PF₆) are effective for deactivated substrates and can offer high selectivity.[2][6]
-
Metal Nitrates: Reagents such as copper(II) nitrate (Cu(NO₃)₂), often used with acetic anhydride, can provide selective mono-nitration for activated compounds like phenols.[1]
-
Dinitrogen Pentoxide (N₂O₅): This is a powerful and cleaner nitrating agent that can be used for substrates unstable in mixed acids.[2][6]
Q4: How does the order of reagent addition impact the reaction outcome?
For highly reactive substrates, the order of addition is critical. Slowly adding the aromatic compound to the cooled nitrating mixture helps to maintain a low concentration of the organic substrate. This minimizes localized temperature increases from the exothermic reaction and reduces the chance of over-nitration.[2]
Troubleshooting Guide
Issue 1: My reaction is too vigorous and forming tar-like byproducts.
This is a common issue with highly activated substrates like phenols and anilines, which are susceptible to both over-nitration and oxidation.
| Potential Cause | Troubleshooting Step |
| Aggressive Nitrating Agent | Switch from mixed acid to a milder reagent such as diluted nitric acid, acetyl nitrate, or a metal nitrate.[1][2] |
| High Reaction Temperature | Ensure the reaction is adequately cooled, typically in an ice bath, maintaining a temperature below 10°C, or even 0-5°C for very reactive substrates.[2] |
| High Reagent Concentration | Use a stoichiometric amount of the nitrating agent instead of a large excess.[2] |
| Direct Nitration of a Strong Activator | Protect the activating group. For example, convert an amine to an amide before nitration.[1][2] |
Issue 2: I am getting a poor yield of the desired isomer and a complex mixture of ortho, meta, and para products.
Poor regioselectivity can be influenced by both the substrate's directing groups and the reaction conditions.
| Potential Cause | Troubleshooting Step |
| Protonation of Directing Group | As with aniline, the acidic medium may be altering the directing effect of your substituent. Consider protecting the group or using a non-acidic nitrating agent.[3][4] |
| Steric Hindrance | If the desired product is the ortho-isomer but is sterically hindered, consider alternative nitrating systems. For example, nitration with N₂O₄/O₃/O₂ mixtures has shown ortho-selectivity for some aromatic ketones.[2] |
| Lack of Selectivity in Nitrating Agent | Employ solid acid catalysts like zeolites, which can enhance para-selectivity due to shape-selectivity within the catalyst pores.[2][6] |
Data Presentation: Controlling Nitration of Activated Substrates
The following table summarizes reaction conditions and typical product distributions for the nitration of aniline, demonstrating the effect of using a protecting group to prevent meta-substitution.
| Substrate | Nitrating Agent | Reaction Conditions | Major Product(s) | Approximate Yield (%) | Reference |
| Aniline | HNO₃ / H₂SO₄ | Low Temperature | p-nitroaniline & m-nitroaniline | ~50% / ~50% mixture | [3] |
| Acetanilide | HNO₃ / H₂SO₄ | 0 - 10°C | p-nitroacetanilide | >90% (para isomer) | [1][2] |
Experimental Protocols
Protocol 1: Controlled Mono-nitration of Aniline via a Protecting Group Strategy
This protocol details the acetylation of aniline to form acetanilide, followed by nitration and subsequent deprotection to yield primarily p-nitroaniline.
Step 1: Acetylation of Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add an equimolar amount of acetic anhydride to the cooled solution. The reaction is exothermic.[1]
-
Stir the mixture until the reaction is complete (can be monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid acetanilide by filtration, wash with cold water, and dry.[1]
Step 2: Nitration of Acetanilide
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in an ice-water bath, keeping the temperature below 10°C.[2]
-
Dissolve the dried acetanilide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.
-
Cool the acetanilide solution to 0-5°C.
-
Slowly add the cooled nitrating mixture to the acetanilide solution, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring progress with TLC.[1]
-
Quench the reaction by pouring the mixture onto crushed ice. The solid p-nitroacetanilide will precipitate.[2]
Step 3: Hydrolysis (Deprotection)
-
Collect the p-nitroacetanilide by filtration.
-
Hydrolyze the amide back to the amine by heating it with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).[2]
-
The resulting p-nitroaniline will precipitate upon cooling and neutralization.
-
The final product can be purified by recrystallization.[2]
Visualizations
Caption: Troubleshooting workflow for common nitration side reactions.
Caption: Controlling regioselectivity in the nitration of aniline.
References
Technical Support Center: Purification of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from closely related impurities, while recrystallization is effective for removing smaller amounts of impurities from a solid product.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can arise from the synthetic route, which commonly involves the nitration of a precursor. Potential impurities include regioisomers from over-nitration or meta-substitution, and hydrolysis of the methyl ester group under acidic or basic conditions.[1] Unreacted starting materials may also be present.
Q3: Which solvent systems are recommended for column chromatography?
A3: A common and effective eluent system for silica gel column chromatography is a mixture of ethyl acetate and hexane. The ratio can be adjusted based on the polarity of the impurities, typically starting from a low polarity mixture (e.g., 1:5 ethyl acetate-hexane) and gradually increasing the polarity (e.g., to 2:1 ethyl acetate-hexane) to elute the product.[2] Dichloromethane (DCM) or mixtures of ethyl acetate and DCM have also been reported for similar compounds.[3]
Q4: When is recrystallization a better choice than column chromatography?
A4: Recrystallization is generally preferred when the crude product is mostly pure and crystalline. It is a more straightforward and often quicker method for removing minor impurities. However, if the crude product is an oil or contains impurities with very similar solubility profiles to the desired compound, column chromatography is the more appropriate technique.[4]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: While a specific solvent system for this exact compound is not widely reported, ethanol/water or methanol/water mixtures are often effective for recrystallizing similar nitrobenzoic acid derivatives.[4][5][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Improper Solvent System | The chosen eluent may be too polar, causing the product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in the product not eluting at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the product.[4] |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. |
| Co-elution of Impurities | If impurities have a similar polarity to the product, they may co-elute. In this case, consider using a different stationary phase (e.g., alumina) or a different solvent system. A subsequent recrystallization of the partially purified product might also be necessary. |
| Product Degradation on Silica | Some compounds can be sensitive to the acidic nature of silica gel. If degradation is suspected, neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. |
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | A high concentration of impurities can significantly inhibit crystal formation.[4] It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Supersaturated Solution | The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod or by adding a seed crystal of the pure compound.[4] |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, even at low temperatures. If the compound "oils out," reheat the solution to dissolve the oil and add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly turbid, then allow it to cool slowly.[6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Quantitative Data Summary
The following tables provide illustrative data for typical purification outcomes. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Purity and Recovery Data for Purification Techniques
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) |
| Silica Gel Column Chromatography | 75-85 | >98 | 85-95[2] |
| Recrystallization | 90-95 | >99 | 70-85[6] |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf of Product |
| Silica Gel | Ethyl Acetate / Hexane (Gradient from 1:5 to 2:1)[2] | 0.2 - 0.4[4] |
| Silica Gel | Dichloromethane (DCM)[3] | 0.2 - 0.4 |
| Silica Gel | Ethyl Acetate / Dichloromethane (e.g., 1:3)[3] | 0.2 - 0.4 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of ethyl acetate and hexane is a good starting point. Adjust the ratio to obtain a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor the elution of the product by TLC. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water or hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent with stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Troubleshooting low yield in the synthesis of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a multi-step process that begins with a commercially available starting material like isovanillin or isovanillic acid. The key steps include the protection of the phenolic hydroxyl group via benzylation, followed by esterification of the carboxylic acid, and finally, regioselective nitration of the aromatic ring.[1]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature is the most critical parameter to control during nitration. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired side products, including di-nitrated compounds and other positional isomers. Maintaining a low temperature, typically between 0-5°C, is crucial for achieving high regioselectivity and yield.[1] The rate of addition of the nitrating agent should also be carefully controlled.
Q3: How do the substituents on the aromatic ring influence the regioselectivity of the nitration?
A3: The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring: the benzyloxy, methoxy, and methyl ester groups. Both the benzyloxy and methoxy groups are ortho-para directors and are activating groups, meaning they increase the electron density of the ring and favor substitution at the positions ortho and para to them. Conversely, the methyl ester group is a meta-director and a deactivating group. The desired product, this compound, results from the nitro group adding to the position that is ortho to the methoxy group and meta to the methyl ester group. The directing effects of the activating groups are generally stronger, but careful control of reaction conditions is necessary to achieve the desired isomer.
Troubleshooting Guide
Problem 1: Low overall yield of the final product.
| Possible Cause | Suggested Solution |
| Incomplete benzylation of the starting material. | Ensure the complete consumption of the starting material during the benzylation step by monitoring the reaction with Thin Layer Chromatography (TLC). Use a slight excess of benzyl bromide and an adequate amount of base (e.g., K₂CO₃ or Cs₂CO₃).[2] |
| Incomplete esterification. | Drive the esterification reaction to completion by using an excess of methanol and a suitable acid catalyst (e.g., concentrated H₂SO₄) under reflux conditions.[3] |
| Suboptimal nitration conditions. | Strictly control the temperature during nitration, keeping it between 0-5°C. Add the nitrating mixture (HNO₃/H₂SO₄) dropwise with vigorous stirring to ensure efficient heat dissipation. |
| Product loss during workup and purification. | Use appropriate extraction solvents and minimize the number of transfer steps. Optimize the purification method, such as silica gel column chromatography, to ensure good separation and recovery. |
| Hydrolysis of the methyl ester. | Avoid prolonged exposure to acidic or basic conditions during workup, as this can lead to hydrolysis of the ester group.[1] |
Problem 2: Formation of multiple isomers during nitration.
| Possible Cause | Suggested Solution |
| Elevated reaction temperature. | As mentioned, maintain a low and consistent temperature (0-5°C) throughout the addition of the nitrating agent. Higher temperatures can overcome the subtle differences in activation energy between different positions on the ring, leading to a mixture of isomers. |
| Incorrect ratio of nitrating agents. | The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion (NO₂⁺), the active electrophile. An optimized ratio is crucial for regioselectivity. A common approach is to use a mixture of concentrated nitric acid and concentrated sulfuric acid. |
| Steric hindrance. | While the electronic directing effects are primary, steric hindrance can also play a role. The bulky benzyloxy group might influence the accessibility of the ortho positions. While the desired product forms at the less sterically hindered ortho position to the methoxy group, careful control of conditions is key. |
Problem 3: Presence of di-nitrated byproducts.
| Possible Cause | Suggested Solution |
| Excess of nitrating agent. | Use a controlled amount of the nitrating mixture. A slight excess is often necessary to ensure complete reaction of the starting material, but a large excess will promote di-nitration. |
| Reaction temperature too high. | Higher temperatures provide the activation energy needed for a second nitration to occur on the already deactivated ring. Strict temperature control is paramount. |
Experimental Protocols
Synthesis of Methyl 5-benzyloxy-4-methoxybenzoate (Precursor)
This protocol is adapted from the synthesis of the positional isomer, Methyl 4-(benzyloxy)-5-methoxybenzoate, and should be optimized for the synthesis of the desired precursor starting from methyl isovanillate.
Step 1: Benzylation of Methyl Isovanillate
-
To a solution of methyl isovanillate in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 5-benzyloxy-4-methoxybenzoate.
Synthesis of this compound
This protocol is a general procedure for the nitration of an activated aromatic ester and should be carefully optimized.
-
Dissolve Methyl 5-benzyloxy-4-methoxybenzoate in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the ester over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of a Positional Isomer (Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate)
Note: This data is for a closely related isomer and serves as a starting point for optimization.
| Step | Reagents and Conditions | Temperature | Duration | Yield |
| Esterification | 4-hydroxy-3-methoxybenzoic acid, Methanol, conc. H₂SO₄ | Reflux | Not specified | High |
| Benzylation | Methyl 4-hydroxy-3-methoxybenzoate, Benzyl bromide, K₂CO₃ | Not specified | Not specified | High |
| Nitration | Methyl 4-benzyloxy-3-methoxybenzoate, HNO₃, H₂SO₄ | 0-5°C | Not specified | High |
Table 2: Troubleshooting Common Issues in Nitration
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Yield | Reaction Temperature | Maintain strictly at 0-5°C | Minimize side reactions |
| Purity of Starting Material | Use highly pure precursor | Improve reaction efficiency | |
| Isomer Formation | Rate of Nitrating Agent Addition | Slow, dropwise addition | Better regioselectivity |
| Stirring | Vigorous and efficient stirring | Homogeneous reaction, better heat transfer | |
| Di-nitration | Molar Ratio of Nitrating Agent | Use a slight excess (e.g., 1.1 eq) | Avoid over-nitration |
Visualizations
Signaling Pathway of Key Synthesis Steps
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Selective Reduction of the Nitro Group in Polysubstituted Aromatics
Welcome to the Technical Support Center for the selective reduction of nitro groups in polysubstituted aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges of chemoselective nitro group reduction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective reduction of nitro groups.
Problem 1: Reduction of Other Functional Groups
The primary challenge in the selective reduction of a nitro group is preventing the reduction of other sensitive functionalities within the same molecule. The choice of reducing agent and reaction conditions is critical for success.[1]
Troubleshooting Workflow: Reagent Selection
The following diagram provides a decision-making workflow to help you select a suitable reducing agent based on the functional groups present in your starting material.
A flowchart to guide the selection of a reducing agent based on the presence of other functional groups.
Problem 2: Incomplete Reaction or Low Yield
Even with the appropriate reagent, you may experience incomplete conversion of the starting material or a low yield of the desired product.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. For metal-based reductions (e.g., SnCl2, Fe), an excess is often required.
-
Reaction Temperature: Some reductions are sluggish at room temperature and may require heating. Monitor the reaction for potential side product formation at elevated temperatures.
-
Solvent Choice: The solvent can significantly impact reactivity. Ensure your starting material is soluble and that the solvent is compatible with the chosen reducing agent.
-
Catalyst Activity (for catalytic hydrogenations): If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned. The catalyst loading should also be optimized.[1] Ensure proper mixing to maintain the catalyst in suspension.
-
Purity of Starting Material: Impurities in the starting material can sometimes interfere with the reaction or poison catalysts.
Problem 3: Formation of Side Products
The formation of undesired side products, such as azo or azoxy compounds, can occur, especially with aromatic nitro compounds.
Mitigation Strategies:
-
Reaction Conditions: The formation of these dimeric species is often favored under neutral or basic conditions. Using acidic conditions (e.g., Fe/HCl) can help minimize their formation.[2]
-
Reducing Agent: Some reducing agents are more prone to forming these byproducts. If you are observing significant amounts of azo/azoxy compounds, consider switching to a different reducing system.
Data Presentation: Comparison of Common Selective Reduction Methods
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reducing System | Hydrogen Source | Typical Solvent(s) | Typical Yield (%) | Selectivity Notes |
| H₂, Pd/C | H₂ gas | Ethanol, Methanol | >90 | Generally good, but over-reduction can occur. Can reduce alkenes, alkynes, and cause dehalogenation. |
| H₂, Raney Nickel | H₂ gas | Ethanol, Methanol | 85-95 | Good for substrates with halogens as it is less prone to dehalogenation than Pd/C.[3] |
| H₂, Pt/C (sulfided) | H₂ gas | Acetonitrile | 80-90 | Good selectivity.[1] |
| Fe, HCl/NH₄Cl | H⁺ from acid | Ethanol, Water, Acetic Acid | 80-95 | Excellent selectivity for nitro groups over most other functional groups. A classic and robust method.[2] |
| SnCl₂·2H₂O | H⁺ from solvent | Ethanol, Ethyl Acetate | 75-90 | Very mild and selective. Tolerates ketones, esters, and nitriles well.[1] |
| NaBH₄, FeCl₂ | Hydride transfer | Methanol, Water | 70-85 | Good selectivity for nitro groups over esters. |
| Na₂S | H₂S (in situ) | Water, Ethanol | 60-80 | Can be selective for one nitro group in a dinitro compound.[3] Generally spares alkenes.[1] |
| HCOONH₄, Pd/C | H₂ (in situ) | Methanol, Ethanol | >90 | Catalytic transfer hydrogenation. Generally mild but can reduce other groups with prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce a nitro group in the presence of a ketone or aldehyde?
A1: This is a common challenge as carbonyl groups are susceptible to reduction.[1]
-
Recommended Method: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a highly effective and mild reagent for this transformation. It shows excellent selectivity for the nitro group while leaving the carbonyl group intact.[1]
-
Alternative: Iron powder in the presence of an acid like HCl or acetic acid is another robust method that is selective for the nitro group.[1]
Q2: What is the best way to reduce a nitro group without affecting an ester or amide functionality?
A2:
-
For Esters: A system of sodium borohydride with iron(II) chloride (NaBH₄/FeCl₂) often displays good selectivity for the nitro group over the ester.[1] Alternatively, SnCl₂·2H₂O is also a reliable choice.
-
For Amides: Pressure-mediated reduction using hydrazine hydrate has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of an amide functionality.[4]
Q3: I have a nitrile in my molecule. How can I reduce the nitro group without touching the nitrile?
A3: Nitriles can be reduced to amines under conditions similar to nitro group reduction, making selectivity a key concern.[1]
-
Recommended Method: SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[1]
-
Alternative: Some iron-based systems, like Fe/CaCl₂, can also offer good chemoselectivity.[5]
Q4: My compound contains a halogen (Cl, Br, I). How do I avoid dehalogenation during nitro group reduction?
A4: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation, especially with aryl halides.[1]
-
Recommended Method: Catalytic hydrogenation using Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[1][3]
-
Non-catalytic Methods: Reagents like SnCl₂ or Fe/HCl are also good options as they do not typically cause dehalogenation.[1]
Q5: Can I selectively reduce one nitro group in a dinitro-aromatic compound?
A5: Yes, this is possible, and the outcome often depends on the reagent and the electronic and steric environment of the nitro groups.
-
Reagent Choice: Sodium sulfide (Na₂S) is known to selectively reduce one nitro group in the presence of others.[3]
-
Positional Effects: In substituted dinitro- and trinitrophenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced.[6] In other cases, the least sterically hindered nitro group is often reduced first.[6]
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O
This protocol is suitable for substrates containing sensitive functional groups like ketones, esters, and nitriles.[1]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 50-78 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5% aqueous solution of NaHCO₃ or NaOH until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Selective Reduction via Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This method is often used for its mild conditions and avoidance of high-pressure hydrogen gas. It can be selective, but optimization may be required to preserve sensitive groups like alkenes.
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the product.
Experimental Workflow Diagram
General Experimental Workflow for Selective Nitro Reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Debenzylation of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Welcome to the technical support center for the debenzylation of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the deprotection of this electron-rich and functionally complex molecule.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the debenzylation of this compound.
Issue 1: Incomplete or slow reaction during catalytic hydrogenation.
This is a common issue when dealing with substrates containing functional groups that can interfere with the catalyst's activity.
-
Potential Cause 1: Catalyst Poisoning
-
Explanation: The nitro group on the aromatic ring or trace impurities (e.g., sulfur compounds) can poison the palladium catalyst, reducing its activity.
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst: Ensure your Pd/C or other palladium catalyst is active.
-
Increase catalyst loading: A higher catalyst loading (e.g., 20-50 wt%) can sometimes overcome partial poisoning.
-
Purify the starting material: Ensure the "this compound" is free of impurities.
-
Consider a different catalyst: Pearlman's catalyst (Pd(OH)₂/C) can be more effective in some cases and less prone to poisoning.
-
-
-
Potential Cause 2: Competing Reduction of the Nitro Group
-
Explanation: The nitro group is also susceptible to reduction under hydrogenation conditions, which can consume the hydrogen and catalyst, leading to incomplete debenzylation.
-
Troubleshooting Steps:
-
Use a milder hydrogen source: Catalytic transfer hydrogenation using donors like cyclohexene or formic acid can sometimes offer better selectivity for debenzylation over nitro group reduction.[1]
-
Optimize reaction conditions: Lowering the hydrogen pressure and temperature may favor debenzylation.
-
-
-
Potential Cause 3: Poor Solubility
-
Explanation: The starting material and the debenzylated product have different polarities. Poor solubility of either can hinder the reaction.
-
Troubleshooting Steps:
-
Use a solvent mixture: A combination of solvents like THF/MeOH/H₂O can help to dissolve both the starting material and the product.
-
-
Issue 2: Undesired side reactions, such as reduction of the nitro group or other functional groups.
The goal is to selectively cleave the benzyl ether without affecting the nitro group or the ester.
-
Potential Cause: Non-selective reaction conditions
-
Explanation: Standard catalytic hydrogenation is often not selective for debenzylation in the presence of a nitro group.
-
Troubleshooting Steps:
-
Switch to a Lewis acid-mediated method: Boron trichloride (BCl₃) is known to cleave aryl benzyl ethers chemoselectively in the presence of reducible functional groups like nitro groups.[2]
-
Use a cation scavenger: When using BCl₃ with electron-rich aromatics, side reactions like Friedel-Crafts benzylation can occur. The addition of a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is crucial to suppress these side reactions.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: Which debenzylation method is recommended for "this compound" to achieve high selectivity?
A1: For a substrate with both electron-donating (benzyloxy, methoxy) and electron-withdrawing (nitro, ester) groups, a Lewis acid-mediated approach is often superior to catalytic hydrogenation in terms of selectivity. The use of Boron trichloride (BCl₃) in the presence of pentamethylbenzene as a cation scavenger at low temperatures (e.g., -78 °C) is highly recommended. This method has been shown to be effective for the debenzylation of electron-rich aryl benzyl ethers while tolerating sensitive functional groups, including nitro groups.[2][3]
Q2: Can I use catalytic hydrogenation for this debenzylation? What are the main challenges?
A2: While catalytic hydrogenation is a common debenzylation method, it presents significant challenges for this specific substrate. The primary issue is the concurrent reduction of the nitro group to an amino group. This can lead to a mixture of products and consume the hydrogen and catalyst, resulting in incomplete debenzylation. While catalytic transfer hydrogenation with specific hydrogen donors might offer some improvement, achieving high selectivity can be difficult.
Q3: My BCl₃-mediated debenzylation is giving low yields and multiple byproducts. What could be the reason?
A3: The electron-rich nature of the aromatic ring in "this compound" makes it susceptible to electrophilic attack by the benzyl cation generated during the reaction. This can lead to undesired Friedel-Crafts benzylation on the aromatic ring. To prevent this, the addition of a non-Lewis-basic cation scavenger like pentamethylbenzene is essential.[2][3] Also, ensure that the reaction is carried out at a low temperature (e.g., -78 °C) and that anhydrous conditions are strictly maintained.
Q4: Are there any other Lewis acids I can try for this debenzylation?
A4: While BCl₃ is a common choice, other Lewis acids can also be used for debenzylation. However, their effectiveness and selectivity can vary depending on the substrate. For instance, a boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) has also been reported for mild and selective cleavage of benzyl ethers.[4] It is advisable to perform small-scale test reactions to determine the optimal Lewis acid and conditions for your specific substrate.
Data Presentation
The following tables summarize quantitative data for relevant debenzylation methods on substrates with similar electronic and functional group characteristics.
Table 1: BCl₃-Mediated Debenzylation of Functionalized Aryl Benzyl Ethers
| Substrate Functional Groups | Lewis Acid (Equivalents) | Cation Scavenger (Equivalents) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methoxy, Nitro | BCl₃ (2.0) | Pentamethylbenzene (3.0) | -78 | 20 | 95 | [3] |
| Methoxy, Ester | BCl₃ (2.0) | Pentamethylbenzene (3.0) | -78 | 20 | 96 | [5] |
| Methoxy, Halide | BCl₃ (2.0) | Pentamethylbenzene (3.0) | -78 | 20 | 98 | [5] |
Table 2: Catalytic Transfer Hydrogenation for Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 10% Pd/C | Cyclohexene/Acetic Acid | Ethanol | 85 | 38 | >98 | [1] |
| Pd(0) EnCat™ | Cyclohexene/Acetic Acid | Ethanol | 85 | 20 | 94.5 | [1] |
Experimental Protocols
Protocol 1: Debenzylation using Boron Trichloride and Pentamethylbenzene
This protocol is adapted from the procedure described by Okano, et al. for the debenzylation of electron-rich aryl benzyl ethers.[2]
-
Materials:
-
This compound
-
Pentamethylbenzene
-
Boron trichloride (1M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (2.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Once the starting material is consumed, quench the reaction at -78 °C by adding a mixture of CHCl₃ and MeOH (e.g., 10:1 v/v).
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
-
Protocol 2: Catalytic Transfer Hydrogenation
This protocol provides a general procedure for catalytic transfer hydrogenation. Optimization of the hydrogen donor and reaction time may be necessary.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Cyclohexene
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in a mixture of ethanol and cyclohexene (e.g., 1:9 v/v), add a catalytic amount of 10% Pd/C (e.g., 10 mol%).
-
Add a small amount of glacial acetic acid (e.g., 1-5% v/v).
-
Heat the reaction mixture to reflux (around 80-85 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for debenzylation method selection.
Caption: Troubleshooting logic for catalytic hydrogenation issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
Selective hydrolysis of the methyl ester without affecting other functional groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective hydrolysis of methyl esters. Our goal is to help you navigate the challenges of cleaving a methyl ester while preserving other sensitive functional groups in your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in hydrolyzing a methyl ester without affecting other functional groups?
The main challenge is chemoselectivity. Many reagents used for ester hydrolysis, such as strong acids or bases, are not specific and can catalyze the cleavage of other labile groups like amides, carbamates (e.g., Boc), lactones, or other esters.[1][2] They can also promote side reactions like epimerization, especially at stereocenters adjacent to carbonyl groups.[3] The key is to choose conditions that are mild enough to leave other functionalities intact.
Q2: How do I choose the best hydrolysis method for my specific molecule?
The optimal method depends on the stability of the other functional groups in your substrate.
-
For base-sensitive substrates: Avoid strong bases like NaOH or KOH. Consider enzymatic hydrolysis or methods operating under neutral or near-neutral conditions, such as using trimethyltin hydroxide or bis(tri-n-butyltin)oxide.[3][4][5]
-
For acid-sensitive substrates: Avoid strong acids like HCl or H₂SO₄. Basic hydrolysis (saponification) with reagents like lithium hydroxide (LiOH) is a common choice.[3][6][7]
-
For molecules with multiple ester types: You can achieve selectivity based on steric hindrance or electronic effects. For example, primary alkyl esters are more readily hydrolyzed under basic conditions than bulky tert-butyl esters.[3] Conversely, tert-butyl esters are labile to acid while methyl esters are more stable.[8]
-
For preventing epimerization: Neutral conditions are often preferred. Methods using bis(tri-n-butyltin)oxide or enzymatic hydrolysis have been shown to minimize racemization.[3]
Q3: Can I selectively hydrolyze a methyl ester in the presence of an ethyl or tert-butyl ester?
Yes, selective hydrolysis is possible:
-
Methyl vs. tert-Butyl Ester: This is a classic orthogonal protection strategy. Methyl esters are typically cleaved under basic conditions (e.g., LiOH), which leave the acid-labile tert-butyl ester untouched.[3][9] Conversely, the tert-butyl ester can be removed with acid (e.g., TFA) while the methyl ester remains.
-
Methyl vs. Ethyl Ester: Selectivity is more challenging but can be achieved. Methyl esters are generally more reactive towards nucleophilic attack than ethyl esters, although the difference is slight.[3] Some specific reagents, like sodium cyanide in HMPA, have been reported to selectively cleave methyl esters over ethyl esters.[10]
Q4: What are the most common side reactions to watch out for?
Common side reactions include:
-
Hydrolysis of other functional groups: Amides, carbamates (Boc, Cbz), nitriles, and other sensitive groups can be cleaved under harsh acidic or basic conditions.[6][11]
-
Epimerization: Loss of stereochemical integrity at a chiral center, particularly one alpha to a carbonyl group.[3]
-
Retro-Aldol or Retro-Claisen reactions: Can occur in substrates with β-carbonyl functionalities, especially under basic conditions.[3][5]
-
Transesterification: If an alcohol is used as a solvent or co-solvent during basic hydrolysis, it can act as a nucleophile, leading to an exchange of the ester's alcohol portion instead of hydrolysis.[7][9]
Q5: Are there any non-hydrolytic methods available for methyl ester cleavage?
Yes, non-hydrolytic methods are excellent for substrates that are sensitive to water, acid, or base. These methods typically involve nucleophilic attack on the methyl group (Sɴ2 reaction). A common and effective system is using a nucleophile like thiophenol (PhSH) with a catalyst such as potassium fluoride (KF) in an aprotic polar solvent like NMP at high temperatures.[12] This approach is highly chemoselective.
Troubleshooting Guide
Issue 1: The hydrolysis reaction is very slow or not starting.
-
Possible Cause: Insufficient reactivity of the ester, often due to steric hindrance near the carbonyl group.
-
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. For stubborn esters, refluxing may be necessary.[7]
-
Change the Reagent: Switch to a more potent hydrolysis system. For basic hydrolysis, LiOH is often more effective than NaOH or KOH.[3][7] For neutral conditions, trimethyltin hydroxide is a powerful reagent.[4][5]
-
Microwave Irradiation: Using microwave heating in a system like LiCl in DMF can dramatically reduce reaction times and improve yields.[13]
-
Check Solubility: Ensure your starting material is fully dissolved. If not, the reaction will be limited by the dissolution rate. See Issue 4 for solubility solutions.
-
Issue 2: Other functional groups in my molecule are reacting (e.g., amide cleavage, Boc-deprotection).
-
Possible Cause: The reaction conditions are too harsh for the sensitive functional groups present.
-
Solutions:
-
Lower the Temperature: Run the reaction at room temperature or 0 °C, even if it takes longer.
-
Use a Milder Base: Switch from NaOH/KOH to a milder base like K₂CO₃ in methanol/water or use LiOH, which is often more selective.[6]
-
Switch to Neutral/Non-Hydrolytic Conditions: This is the most reliable approach.
-
Trimethyltin Hydroxide (Me₃SnOH): Known for its mildness and selectivity, especially in complex molecules.[5][14] It is compatible with N-Boc and benzyl ether protecting groups.[4]
-
Enzymatic Hydrolysis: Lipases can offer exceptional chemoselectivity and are ideal for sensitive substrates.[3][15]
-
Thiolate-based Cleavage: Systems like PhSH/KF are non-hydrolytic and will not affect water-sensitive groups.[12]
-
-
Issue 3: I am observing epimerization at a chiral center alpha to the ester.
-
Possible Cause: The basic conditions are promoting the formation of an enolate, which leads to racemization.
-
Solutions:
-
Avoid Strong Bases and High Temperatures: These conditions favor enolate formation.
-
Use Neutral Conditions: This is the best way to suppress epimerization. Bis(tri-n-butyltin)oxide has been used successfully for this purpose.[3]
-
Enzymatic Resolution: Enzymes operate under physiological pH and are highly stereospecific, making them an excellent choice to avoid epimerization.[3]
-
Issue 4: The starting material is poorly soluble in the reaction solvent.
-
Possible Cause: Mismatch between the polarity of the substrate and the solvent system (e.g., a nonpolar substrate in aqueous base).
-
Solutions:
-
Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or dioxane to create a monophasic solution.[3][16] A common system is THF/water or THF/methanol/water.[3]
-
Caution with Alcoholic Solvents: When using methanol or ethanol as a co-solvent in basic hydrolysis, be aware of the risk of transesterification.[7] Using water and an aprotic solvent like THF is often safer.
-
Comparison of Selective Hydrolysis Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Compatible Functional Groups | Incompatible Functional Groups |
| Mild Basic Hydrolysis | LiOH | THF/H₂O, 0 °C to RT | Widely applicable, inexpensive.[3][7] | Can affect other base-labile groups.[6] | Alkenes, alkynes, ethers, halides. | Base-labile esters, amides, β-lactams, Boc groups (at higher temps). |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | H₂O/Dioxane, Reflux | Effective for base-sensitive substrates. | Reversible reaction, requires excess water; harsh for acid-labile groups.[17][18] | Amides (more stable than esters), alkyl halides. | Acetals, ketals, silyl ethers, Boc groups, t-butyl esters. |
| Organotin-Mediated | Me₃SnOH | DCE, Reflux | Very mild and highly selective.[5][14] | Tin reagents are toxic and require careful handling and removal. | N-Boc, silyl ethers, benzyl ethers, amides. | May cause retro-aldol in certain substrates.[5] |
| Nucleophilic Cleavage | PhSH, cat. KF | NMP, 190 °C, 10 min | Non-hydrolytic, fast, and highly chemoselective.[12] | High temperature required, thiophenol odor. | Amides, ethers, halides. | Groups sensitive to strong nucleophiles or high heat. |
| Microwave-Assisted | LiCl | DMF/H₂O, Microwave | Very rapid, high yields.[13] | Requires specialized microwave reactor. | Retains configuration at chiral centers.[13] | Substrates that decompose at high temperatures. |
| Enzymatic Hydrolysis | Lipase (e.g., PPL) | pH 7 buffer | Extremely selective, mild (RT, neutral pH), enantioselective.[3] | Enzyme-dependent, may not work for all substrates, can be slow. | Most protecting groups. | Substrates that inhibit the enzyme. |
Detailed Experimental Protocols
Protocol 1: Mild Hydrolysis using Lithium Hydroxide (LiOH)
This protocol is a standard and effective method for hydrolyzing methyl esters in the presence of many common functional groups.[3]
-
Dissolution: Dissolve the methyl ester (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. If solubility is low, a small amount of methanol can be added, but be mindful of potential transesterification.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 equiv) in water dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Workup:
-
Quench the reaction by adding dilute HCl (1 M) at 0 °C until the pH is acidic (~pH 3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Protocol 2: Selective Cleavage using Trimethyltin Hydroxide (Me₃SnOH)
This method is highly recommended for complex molecules with sensitive functional groups like N-Boc or silyl ethers.[4][5]
-
Reaction Setup: To a solution of the methyl ester (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add trimethyltin hydroxide (Me₃SnOH, 2.0-5.0 equiv).
-
Heating: Heat the mixture to reflux (around 80-85 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take several hours to complete.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic solution with dilute aqueous HCl to remove tin byproducts. Repeated washings may be necessary.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the desired carboxylic acid.
-
Protocol 3: Non-hydrolytic Cleavage using Thiophenol and Potassium Fluoride (PhSH/KF)
This protocol is ideal for substrates that are sensitive to water. It proceeds via an Sɴ2 displacement on the methyl group.[12]
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the methyl ester (1.0 equiv), potassium fluoride (KF, 0.2 equiv), and thiophenol (PhSH, 1.0-1.2 equiv) in dry N-Methyl-2-pyrrolidinone (NMP).
-
Heating: Heat the reaction mixture to 190 °C for 10-15 minutes.
-
Reaction Monitoring: The reaction is typically very fast. Monitor by TLC or LC-MS after cooling a small aliquot.
-
Workup:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove residual NMP and thiophenol byproducts.
-
Method Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate method for selective methyl ester hydrolysis based on the functional groups present in the starting material.
Caption: Decision tree for selecting a selective methyl ester hydrolysis method.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Anilines from Nitroaromatics
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of substituted anilines via the reduction of nitroaromatics.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted anilines, offering systematic approaches to problem-solving.
Issue 1: Incomplete Reaction or Low Yield of Aniline
An incomplete reaction or low yield is a frequent challenge. Several factors, from reagent activity to reaction conditions, can be the cause.
-
Question: My nitroaromatic reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
-
Answer: An incomplete or slow reaction can be attributed to several factors. A primary concern is the activity of your reducing agent or catalyst. For instance, catalytic hydrogenation catalysts like Palladium on carbon (Pd/C) can lose activity over time. It's also crucial to ensure that the reaction conditions, such as hydrogen pressure and temperature, are adequate for a complete conversion. Impurities present in the nitroaromatic starting material or the solvent can also poison the catalyst. To troubleshoot, start by using a fresh batch of catalyst or consider a regeneration step for a recycled one. Systematically optimize the reaction conditions by gradually increasing the hydrogen pressure and/or temperature within the recommended ranges for your specific catalyst, while monitoring the reaction progress using techniques like TLC or GC. Using purified starting materials and high-purity solvents can help avoid catalyst poisoning.
-
-
Question: I am using a metal/acid reducing system (e.g., Fe/HCl, SnCl₂/HCl) and experiencing a slow reaction. What should I check?
-
Answer: For metal/acid reduction systems, the purity and surface area of the metal are critical. Ensure the metal is finely powdered and, if necessary, activated to maximize its reactivity. The concentration of the acid is also a key parameter that influences the reaction rate. You should verify the quality and form of the metal and adjust the acid concentration as needed.
-
Issue 2: Formation of Undesired Byproducts
The reduction of nitroaromatics can sometimes lead to the formation of significant amounts of byproducts, reducing the yield and purity of the desired aniline.
-
Question: I am observing significant quantities of side products like azoxybenzene and azobenzene in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of azoxybenzene and azobenzene is a common issue, arising from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine.[1] These byproducts are often favored under conditions of incomplete reduction. To minimize their formation, ensure a sufficient and consistent supply of hydrogen to the reaction to promote the complete reduction of these intermediates to the desired aniline. The choice of solvent can also influence selectivity; for instance, in some photocatalytic systems, methanol favors the formation of aniline, while tetrahydrofuran can lead to higher yields of azoxybenzene.[2] Additionally, higher reaction temperatures can sometimes promote the formation of these condensation byproducts, so experimenting with a lower temperature range may be beneficial.
-
-
Question: My starting material contains other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I selectively reduce the nitro group?
-
Answer: Achieving chemoselectivity is a primary challenge when other reducible functional groups are present. The choice of reducing agent is critical. For halogenated nitroaromatics, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. In such cases, using Raney Nickel with H₂ or non-catalytic methods with reagents like SnCl₂ or Fe/HCl are often preferred as they typically do not cause dehalogenation. If your molecule contains a carbonyl group (ketone or aldehyde), SnCl₂·2H₂O in ethanol or ethyl acetate is a mild and highly selective option. For molecules with ester or amide groups, a NaBH₄/FeCl₂ system can show good selectivity for the nitro group. When a nitrile group is present, SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of anilines from nitroaromatics?
A1: The most common byproducts are formed from partially reduced intermediates. These include nitrosobenzene, phenylhydroxylamine, azoxybenzene, and azobenzene.[1] In cases where the nitroaromatic substrate contains a halogen substituent, dehalogenation can also occur, leading to the formation of the corresponding non-halogenated aniline.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the disappearance of the starting nitroaromatic material and the appearance of the aniline product and any byproducts over time.
Q3: What is the general reaction pathway for the reduction of a nitro group to an amine?
A3: The reduction of a nitro group to an amine is a stepwise process. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine.[3] The intermediates in this pathway, nitrosobenzene and phenylhydroxylamine, can react with each other to form byproducts like azoxybenzene and azobenzene.
Data Presentation
The following tables summarize quantitative data on byproduct distribution under various reaction conditions.
Table 1: Influence of Solvent on Product Distribution in the Photocatalytic Reduction of Nitrobenzene [2]
| Solvent | Conversion (%) | Aniline Selectivity (%) | Azoxybenzene Selectivity (%) | Azobenzene Selectivity (%) |
| Methanol | >99 | 98 | 2 | 0 |
| Ethanol | >99 | 85 | 10 | 5 |
| Tetrahydrofuran (THF) | >99 | 5 | 94 | 1 |
| Water | 20 | 90 | 10 | 0 |
Table 2: Effect of Temperature on the Solvent-Free Hydrogenation of Nitrobenzene over a 1% AuPd/TiO₂ Catalyst [4]
| Temperature (°C) | Conversion (%) | Aniline Selectivity (%) |
| 30 | 10 | >99 |
| 60 | 50 | >99 |
| 90 | >99 | >99 |
Experimental Protocols
1. General Procedure for Catalytic Hydrogenation of a Substituted Nitroaromatic
This protocol describes a typical lab-scale procedure for the reduction of a nitroaromatic compound using a palladium on carbon (Pd/C) catalyst.
-
Materials:
-
Substituted nitroaromatic
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen source (gas cylinder or balloon)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
-
-
Procedure:
-
In a reaction flask, dissolve the substituted nitroaromatic in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the flask (either from a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at the desired temperature (often room temperature to 80°C).
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
2. Protocol for GC-MS Analysis of Byproducts
This protocol provides a general method for the analysis of a reaction mixture to identify and quantify the aniline product and potential byproducts.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of ethyl acetate).
-
If necessary, filter the diluted sample through a syringe filter (0.45 µm) to remove any particulate matter.
-
The sample is now ready for injection into the GC-MS system.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
3. Protocol for HPLC Analysis of Reaction Mixture
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of aniline and related compounds.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or phosphoric acid). The exact ratio can be run isocratically or as a gradient depending on the separation needs. A common starting point is a 45:55 mixture of acetonitrile and 0.05% aqueous H₂SO₄.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 254 nm or 200 nm.[5][6]
-
Injection Volume: 10 µL.
-
Visualizations
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
"One-pot benzylation-nitration" as an efficient alternative synthesis method
Technical Support Center: One-Pot Benzylation-Nitration
This technical support center is designed for researchers, scientists, and drug development professionals employing one-pot benzylation-nitration methodologies. This efficient alternative to multi-step synthesis requires careful control of reaction parameters. Below, you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of a one-pot benzylation-nitration synthesis? A1: The main advantage is process efficiency. By combining two synthetic steps into a single procedure without isolating the intermediate, one-pot methods can significantly reduce synthesis time, minimize solvent and reagent consumption, and decrease purification steps. This leads to a more sustainable ("greener") and cost-effective process, often with improved overall yields.
Q2: What are the most critical parameters to control during the reaction? A2: Success in this one-pot reaction hinges on precise control over several key parameters:
-
Temperature: The reaction is highly exothermic, particularly during the nitration step.[1] Strict temperature control is crucial to prevent side reactions, such as the formation of unwanted isomers or the hydrolysis of sensitive functional groups.[2]
-
Order and Rate of Reagent Addition: The nitrating agent must be added slowly and after the initial benzylation step is complete. Rapid addition can lead to a dangerous exothermic reaction and promote the formation of multiple products.
-
Purity of Reagents: The use of high-purity starting materials is essential. Impurities in the starting material can lead to the formation of oily residues and reduce the yield of the desired product.[2]
-
Ratio of Nitrating Agents: The molar ratio of the nitrating agent components (e.g., nitric acid to sulfuric acid) is critical for the efficient generation of the active electrophile, the nitronium ion (NO₂⁺).[2][3]
Q3: Can I use alternative nitrating agents besides the standard nitric acid/sulfuric acid mixture? A3: Yes, several alternative and often milder nitrating systems have been developed. The choice depends on the substrate's reactivity and the desired selectivity. Some options include:
-
Ammonium nitrate in sulfuric acid. [4]
-
Bismuth subnitrate with thionyl chloride. [5]
-
Benzyltriphenylphosphonium nitrate (BTPPN) with methanesulfonic anhydride. [6] These alternatives can offer advantages in terms of safety, milder reaction conditions, and sometimes improved regioselectivity.[6]
Troubleshooting Guide
Problem: Low or No Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Benzylation: The nitrating agent was added before the initial benzylation was complete. | Monitor the first step (benzylation) via Thin Layer Chromatography (TLC) or LC-MS. Ensure the complete consumption of the starting material before cooling the mixture and adding the nitrating agent. |
| Incorrect Reaction Temperature: The temperature was too low, leading to a slow reaction rate, or too high, causing degradation of the product or starting materials.[2] | For mixed acid nitration, maintain a temperature between 10-20°C during the addition of the nitrating agent.[2] Optimize the temperature for both the benzylation and nitration stages of the one-pot reaction. |
| Impure Starting Materials: Contaminants in the starting material are leading to side reactions and the formation of tars or oils.[2] | Use highly purified starting materials. If purity is questionable, consider purifying the material by distillation or washing before use.[2] |
| Ineffective Nitrating Agent: The ratio of nitrating agents is incorrect, or the reagents have degraded. | Use fresh reagents and carefully measure the recommended molar ratios to ensure efficient generation of the nitronium ion.[2][3] |
Problem: Formation of Multiple Products or Isomers
| Potential Cause | Suggested Solution |
| Significant Ortho-Isomer Formation: Standard mixed acid conditions can produce a mixture of ortho and para isomers.[2] | The directing effect of the benzylic group favors para substitution, but ortho-isomer formation is common. Purification by column chromatography may be necessary. Alternatively, explore milder or more regioselective nitrating agents.[6] |
| Over-Nitration (Di- or Tri-nitration): The reaction conditions are too harsh, or an excess of nitrating agent was used, leading to multiple nitro groups being added. | Use a stoichiometric amount of the nitrating agent. Maintain strict temperature control and consider a milder nitrating system. Further nitration often requires more forcing conditions, such as higher temperatures.[7] |
| Hydrolysis of Functional Groups: Side reactions, such as the hydrolysis of a nitrile group to a carboxylic acid, can occur at elevated temperatures.[2] | Maintain rigorous temperature control within the recommended range to minimize the rate of hydrolysis.[2] Quench the reaction by pouring it slowly onto crushed ice to prevent temperature spikes during work-up.[2] |
Data Presentation: Comparison of Nitrating Conditions
The following table summarizes conditions for the nitration of activated aromatic rings, which is the second step in the one-pot sequence.
| Nitrating System | Substrate Example | Temperature | Key Advantages/Disadvantages |
| H₂SO₄ / HNO₃ (Mixed Acid) | Benzyl Cyanide | 10-20°C | Standard, cost-effective method; can lead to significant ortho-isomer formation.[2] |
| PPA / HNO₃ | Benzyl Cyanide | 20-30°C | Alternative to mixed acid.[2] |
| Ammonium Nitrate / H₂SO₄ | N-benzylated hexaazaisowurtzitane | Not specified | Good reagent for selective para-nitration.[4] |
| Bismuth Subnitrate / SOCl₂ | Phenols, Anisole | Room Temp. | Mild and selective method; avoids strongly acidic media.[5] |
| BTPPN / (MeSO₂)₂O | Activated Aromatics | 20-40°C | Mild conditions, high efficiency, and the nitrating reagent can be recycled.[6] |
Experimental Protocols
Generalized Protocol for One-Pot Benzylation-Nitration of a Phenol
Disclaimer: This is a generalized protocol and must be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Benzylation Step:
-
To a solution of the starting phenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the benzylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC until the starting phenol is consumed.
-
-
Nitration Step:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to chilled, concentrated sulfuric acid (2.0 eq.). Caution: Highly exothermic.
-
Add the cold nitrating mixture dropwise to the cooled reaction flask, ensuring the internal temperature does not exceed 15-20°C.[2]
-
Stir the reaction at a controlled temperature for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
References
- 1. vpscience.org [vpscience.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate using TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the role of TLC in the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of the nitration reaction in real-time. It allows for a rapid and qualitative assessment of the reaction mixture, helping to:
-
Determine the consumption of the starting material (Methyl 4-benzyloxy-5-methoxybenzoate).
-
Confirm the formation of the desired product (this compound).
-
Identify the presence of any side products or impurities.
-
Optimize reaction conditions such as reaction time and temperature.
Q2: How do the polarities of the starting material and the product compare, and how does this affect their separation on TLC?
A2: The product, this compound, is generally more polar than the starting material, Methyl 4-benzyloxy-5-methoxybenzoate. This is due to the introduction of the polar nitro (-NO₂) group. On a normal-phase TLC plate (e.g., silica gel), the more polar compound will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value for the product compared to the starting material.
Q3: What is a suitable TLC solvent system for this reaction?
A3: A common starting point for developing a suitable solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The optimal ratio will need to be determined empirically, but a common starting ratio is in the range of 4:1 to 1:1 (hexane:ethyl acetate). The goal is to achieve good separation between the spots of the starting material and the product, with Rf values ideally between 0.2 and 0.8.
Q4: How can I visualize the spots on the TLC plate?
A4: Since the starting material and the nitrated product are aromatic compounds, they can typically be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[1] For enhanced or alternative visualization, especially for detecting certain impurities, staining with a reagent like potassium permanganate can be effective, as it reacts with oxidizable functional groups.[2]
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of Methyl 4-benzyloxy-5-methoxybenzoate.[3]
Materials:
-
Methyl 4-benzyloxy-5-methoxybenzoate (starting material)
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
An appropriate solvent (e.g., acetic acid or dichloromethane)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting material, Methyl 4-benzyloxy-5-methoxybenzoate, in the chosen solvent in a round-bottom flask.
-
Cool the flask in an ice bath to maintain a low temperature (typically 0-5 °C) to control the exothermic nitration reaction and minimize the formation of side products.[3]
-
Slowly add the nitrating agent dropwise to the stirred solution.
-
Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals for TLC analysis.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into ice-cold water.
-
The crude product can then be isolated by filtration or extraction and purified, for example, by recrystallization or column chromatography.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., hexane:ethyl acetate)
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Prepare the TLC developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with vapor.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot the TLC plate with the following:
-
S: A dilute solution of the starting material (Methyl 4-benzyloxy-5-methoxybenzoate) in a volatile solvent.
-
R: A dilute sample of the reaction mixture.
-
C: A co-spot containing both the starting material and the reaction mixture.
-
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf values for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation
| Compound | Expected Polarity | Expected Rf Value (Relative) |
| Methyl 4-benzyloxy-5-methoxybenzoate (Starting Material) | Less Polar | Higher |
| This compound (Product) | More Polar | Lower |
Troubleshooting Guides
This section addresses common issues encountered during the TLC monitoring of the synthesis of this compound.
Issue 1: No spots are visible on the TLC plate.
-
Possible Cause: The sample is too dilute.
-
Solution: Concentrate the sample before spotting or spot the same location multiple times, allowing the solvent to evaporate between applications.[4]
-
-
Possible Cause: The compound does not absorb UV light at 254 nm.
-
Solution: Use an alternative visualization technique, such as staining with potassium permanganate or another suitable stain.[2]
-
-
Possible Cause: The solvent level in the developing chamber was above the origin line.
-
Solution: Ensure the origin line is always above the solvent level when placing the plate in the chamber.[4]
-
Issue 2: The spots are streaking or elongated.
-
Possible Cause: The sample is too concentrated.
-
Solution: Dilute the sample before spotting it on the TLC plate.[5]
-
-
Possible Cause: The solvent system is too polar for the compound.
-
Solution: Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane).[5]
-
-
Possible Cause: The compound is acidic or basic.
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the solvent system to improve the spot shape.[5]
-
Issue 3: The spots are not well-separated (overlapping).
-
Possible Cause: The solvent system is not optimal.
-
Solution: Experiment with different solvent system ratios. If using hexane:ethyl acetate, try varying the ratio (e.g., 9:1, 4:1, 1:1) to find the best separation. You can also try a different solvent combination, such as dichloromethane:hexane.
-
-
Possible Cause: The reaction has not proceeded long enough.
-
Solution: Continue to monitor the reaction at later time points to see if the starting material spot diminishes and the product spot intensifies.
-
Issue 4: An unexpected spot appears on the TLC plate.
-
Possible Cause: Formation of a side product. Nitration reactions can sometimes lead to the formation of isomeric products or dinitrated compounds.
-
Solution: The unexpected spot's Rf value can provide a clue about its polarity relative to the desired product. If the reaction is consistently producing a significant amount of a side product, consider adjusting the reaction conditions (e.g., lowering the temperature, slower addition of the nitrating agent).[3]
-
-
Possible Cause: Contamination of the reaction mixture or TLC plate.
-
Solution: Ensure all glassware is clean and handle the TLC plate carefully to avoid touching the silica surface.
-
Visualizations
Caption: Workflow for TLC monitoring of the reaction.
References
Validation & Comparative
Spectroscopic Analysis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate and its positional isomer, Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate . The information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and quality control of these key organic intermediates. The guide includes a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomer.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (C₆H₅) | 7.84-7.45 | m |
| Aromatic (H-6) | 7.37 | s | |
| Aromatic (H-3) | 7.09 | s | |
| OCH₂ (Benzyloxy) | 5.22 | s | |
| OCH₃ (Methoxy) | 3.82 | s | |
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Aromatic (C₆H₅ & H-3, H-6) | 7.62-7.32 | m |
| Aromatic (H-?) | 6.89 | d (J=8.4 Hz) | |
| OCH₂ (Benzyloxy) | 5.20 | s | |
| OCH₃ (Ester) | 3.92 | s | |
| OCH₃ (Methoxy) | 3.87 | s |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) |
| This compound | 167.67, 152.42, 143.82, 136.93, 136.11, 128.57, 128.25, 128.18, 113.41, 108.90, 105.13, 69.86, 55.97 |
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | 166.77, 152.07, 149.11, 136.33, 128.59, 128.00, 127.17, 123.32, 122.96, 112.47, 70.74, 56.02, 51.89 |
Table 3: IR and MS Data Comparison
| Compound | IR Data (cm⁻¹) | Mass Spectrometry Data (m/z) |
| This compound | ~1520 (NO₂ asymmetric stretching)[1] | 317 ([M]⁺), 317.29 ([M+H]⁺)[1] |
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Not explicitly found, but a similar NO₂ stretch is expected. | Not explicitly found, but the same molecular weight and fragmentation pattern are expected. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic nitro compounds.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition : Spectra are recorded on a 300 MHz or higher field NMR spectrometer.[2] For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Key parameters include a spectral width of 0-12 ppm for ¹H and 0-200 ppm for ¹³C, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the solvent peak or internal standard. For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons.
Mass Spectrometry
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition : An Electrospray Ionization (ESI) source is commonly used for this type of molecule.[2] The analysis is performed on a single quadrupole or higher resolution mass spectrometer.[2] Data is typically acquired in positive ion mode, scanning a mass range of m/z 100-500.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal, or ground with KBr to form a pellet.
-
Data Acquisition : The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
NMR Spectroscopic Analysis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate. This document details predicted spectral data for the target compound and offers a comparative analysis with structurally related molecules, supported by experimental data from the literature.
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established substituent effects and analysis of the experimental data for analogous compounds.
Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 3) | ~ 7.5 | s | 1H |
| Aromatic H (position 6) | ~ 7.3 | s | 1H |
| Benzyl Aromatic H's | 7.3 - 7.5 | m | 5H |
| Benzyl CH2 | ~ 5.2 | s | 2H |
| Methoxy H's | ~ 3.9 | s | 3H |
| Methyl Ester H's | ~ 3.9 | s | 3H |
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 165 |
| Aromatic C-NO2 | ~ 148 |
| Aromatic C-OCH2Ph | ~ 152 |
| Aromatic C-OCH3 | ~ 145 |
| Aromatic C-H (position 3) | ~ 110 |
| Aromatic C-H (position 6) | ~ 115 |
| Aromatic C (position 1) | ~ 125 |
| Benzyl Aromatic C's | 127 - 136 |
| Benzyl CH2 | ~ 71 |
| Methoxy C | ~ 56 |
| Methyl Ester C | ~ 53 |
Comparative Analysis with Alternative Compounds
The following tables provide experimental 1H and 13C NMR data for compounds structurally related to this compound. This comparative data is essential for understanding the influence of various substituents on the NMR spectra.
1H NMR Data for a Structurally Similar Compound
| Compound | Aromatic H's (ppm) | Methoxy H's (ppm) | Other H's (ppm) |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 7.33 (s, 1H), 7.63 (s, 1H) | 3.93 (s, 3H), 3.98 (s, 3H) | 3.88 (s, 3H, Ester) |
13C NMR Data for Structurally Similar Compounds
| Compound | Aromatic C's (ppm) | Methoxy C (ppm) | Other C's (ppm) |
| 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid | 110.1, 115.3, 127.3, 128.2, 128.6, 135.9, 140.5, 148.8, 152.0 | 56.5 | 71.2 (CH2), 167.9 (C=O) |
| 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid | 112.2, 124.6, 127.8, 128.0, 128.5, 132.0, 137.2, 147.8, 157.2 | 55.9 | 22.8 (CH3), 70.4 (CH2), 172.5 (C=O) |
Experimental Protocols
A general protocol for acquiring high-quality 1H and 13C NMR spectra for a compound like this compound is as follows:
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts.
-
Sample Amount: Weigh approximately 5-10 mg of the solid compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup
-
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition
-
1H NMR: A standard one-pulse experiment is typically performed. The spectral width should be set to cover the expected range of proton chemical shifts (usually 0-12 ppm).
-
13C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. A larger spectral width (e.g., 0-200 ppm) is required.
4. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased to obtain pure absorption lineshapes.
-
Baseline correction is applied to ensure a flat baseline.
-
The chemical shift axis is calibrated using the internal standard or the residual solvent peak.
-
For 1H NMR, the signals are integrated to determine the relative number of protons.
-
The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) are determined.
Visualization of Molecular Structure and Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering for assignment and a typical experimental workflow.
References
A Comparative Guide to the Synthetic Routes of Substituted Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic placement of amino and carboxylic acid functionalities on the aromatic ring, along with other substituents, provides a versatile scaffold for molecular design and development. The selection of an appropriate synthetic route is a critical decision that influences yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of the primary synthetic methodologies for preparing substituted aminobenzoic acids, supported by experimental data and detailed protocols to inform strategic laboratory decisions.
Comparison of Synthetic Strategies
The synthesis of substituted aminobenzoic acids can be broadly categorized into several key strategies: rearrangement of amide or acid derivatives, reduction of nitroarenes, and transition-metal-catalyzed C-N bond formation. Each approach offers distinct advantages and disadvantages concerning substrate scope, functional group tolerance, and reaction conditions.
Data Presentation
The following table summarizes the key parameters of the most common synthetic routes to substituted aminobenzoic acids.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Hofmann Rearrangement | Phthalamic acid or other primary amides | Br₂, NaOH (or other hypohalites) | 60-80% | Aqueous base, often requires heating | Good for ortho-aminobenzoic acids from phthalimides; utilizes readily available starting materials. | Use of stoichiometric bromine; can have side reactions; loss of one carbon atom. |
| Curtius Rearrangement | Carboxylic acid | Diphenylphosphoryl azide (DPPA) or NaN₃/SOCl₂ | 70-95% | Anhydrous conditions, heating often required | Broad substrate scope; mild conditions with DPPA; retention of stereochemistry.[1][2] | Use of potentially explosive azides; multi-step if starting from the acid.[1][2] |
| Reduction of Nitrobenzoic Acids | Nitrobenzoic acid | H₂/Pd-C, Raney-Ni; Fe/AcOH; SnCl₂/HCl | 85-99% | Varies from high pressure H₂ to acidic or neutral conditions at room temp. to reflux. | High yields; readily available starting materials; various selective reducing agents available.[3] | Limited by the availability of the corresponding nitro-precursor; potential for over-reduction. |
| Buchwald-Hartwig Amination | Halobenzoic acid | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 70-95% | Anhydrous, inert atmosphere; typically 80-110 °C | Excellent functional group tolerance; broad scope for both amine and aryl halide.[4][5] | Expensive catalysts and ligands; requires careful exclusion of air and moisture.[4] |
| Ullmann Condensation | Halobenzoic acid | Cu catalyst, base (e.g., K₂CO₃) | 60-90% | High temperatures (often >150 °C); polar aprotic solvents. | Less expensive catalyst than palladium; effective for electron-deficient aryl halides.[6][7] | Harsh reaction conditions; often requires high catalyst loading and long reaction times.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways of the key synthetic routes and a general experimental workflow.
Experimental Protocols
Hofmann Rearrangement: Synthesis of 2-Aminobenzoic Acid from Phthalimide
This protocol describes the synthesis of anthranilic acid, a classic example of the Hofmann rearrangement.
Materials:
-
Phthalimide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve 8 g of NaOH in 30 mL of deionized water and cool the solution in an ice bath.
-
Slowly add 6.5 g of bromine to the cold NaOH solution with vigorous stirring until the brown color disappears, forming a sodium hypobromite solution.
-
To this solution, add 5.9 g of finely powdered phthalimide.
-
Prepare a separate solution of 5.5 g of NaOH in 20 mL of water and add it to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm. The temperature will rise spontaneously. Maintain the temperature at approximately 70 °C for 10 minutes.
-
Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is acidic, which will precipitate the 2-aminobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.
Curtius Rearrangement: Synthesis of an Aminobenzoic Acid from a Benzoic Acid Derivative
This protocol outlines a general one-pot procedure for the Curtius rearrangement using diphenylphosphoryl azide (DPPA).
Materials:
-
Substituted benzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous tert-butanol
-
Anhydrous toluene
-
Hydrochloric acid (for deprotection)
Procedure:
-
To a solution of the substituted benzoic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).
-
Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the mixture at room temperature.
-
After stirring for 30 minutes, add anhydrous tert-butanol (1.5 equivalents).
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction by TLC until the starting material is consumed. Nitrogen gas will evolve during the reaction.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aminobenzoic acid.
-
The Boc-protected amine can be deprotected by treatment with HCl in a suitable solvent (e.g., dioxane or methanol) to yield the desired aminobenzoic acid hydrochloride salt.
Reduction of a Nitrobenzoic Acid: Synthesis of 3-Amino-4-methylbenzoic Acid
This protocol describes the reduction of 4-methyl-3-nitrobenzoic acid to 3-amino-4-methylbenzoic acid using iron powder in an acidic medium.[9]
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-methyl-3-nitrobenzoic acid (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution with a saturated solution of sodium carbonate until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-amino-4-methylbenzoic acid.
Buchwald-Hartwig Amination: Synthesis of an N-Aryl Aminobenzoic Acid
This is a general protocol for the palladium-catalyzed amination of a halobenzoic acid.
Materials:
-
Substituted halobenzoic acid (e.g., bromobenzoic acid)
-
Amine or ammonia surrogate (e.g., benzophenone imine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halobenzoic acid (1 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the amine (1.2 equivalents) and the base (1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Ullmann Condensation: Synthesis of N-Phenylanthranilic Acid
This protocol describes a modified Ullmann condensation for the synthesis of N-aryl anthranilic acids.[6]
Materials:
-
2-Chlorobenzoic acid
-
Substituted aniline
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Amyl alcohol or other high-boiling solvent
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), the substituted aniline (1.2 equivalents), cupric oxide (0.1-0.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add the high-boiling solvent (e.g., amyl alcohol).
-
Heat the mixture to reflux (typically 150-200 °C) for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add water.
-
Acidify the aqueous layer with concentrated HCl to precipitate the N-aryl anthranilic acid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scielo.br [scielo.br]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
A Comparative Guide to Synthetic Intermediates for Advanced Pharmaceutical Scaffolds: Alternatives to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
In the landscape of pharmaceutical research and drug development, the synthesis of complex heterocyclic molecules often relies on meticulously designed intermediates. One such key building block is Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate , a versatile precursor utilized in the construction of various pharmacologically active compounds. This guide provides a comprehensive comparison of alternative synthetic intermediates, presenting experimental data, detailed protocols, and logical workflows to assist researchers in selecting the optimal building blocks for their synthetic strategies.
The primary point of divergence in creating alternatives to this compound lies in the choice of the protecting group for the 5-hydroxyl moiety of its precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate . The benzyloxy group, while common, is just one of many options available to a synthetic chemist. The selection of an appropriate protecting group is critical as it can significantly influence the overall efficiency, cost-effectiveness, and scalability of a synthetic route. Factors such as stability to various reaction conditions, ease of introduction and removal, and potential for side reactions must be carefully considered.
Core Precursor Synthesis: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
The journey towards the target intermediate and its alternatives begins with the synthesis of the un-protected phenol, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. A common route involves the selective demethylation of a 4,5-dimethoxy-2-nitrobenzoic acid compound, followed by esterification.
Experimental Protocol: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate [1]
-
Demethylation: A 4,5-dimethoxy-2-nitrobenzoic acid derivative is reacted with a base to selectively cleave the methyl group at the 5-position.
-
Acidification and Extraction: The reaction mixture is then treated with an acid, and the resulting 5-hydroxy-4-methoxy-2-nitrobenzoic acid is extracted using a suitable organic solvent.
-
Esterification: The purified 5-hydroxy-4-methoxy-2-nitrobenzoic acid (75 mmol) is dissolved in methanol (160 ml), and concentrated sulfuric acid (4.3 ml) is added as a catalyst. The mixture is heated at 60-70°C for 55 hours. For improved conversion, methyl orthoformate (75 mmol) and additional concentrated sulfuric acid (6.5 ml) can be added, with the reaction continuing for another 20 hours.
-
Workup and Purification: After the reaction is complete, the solution is concentrated under reduced pressure. The resulting solid is filtered, washed with ether, and dried to yield Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid (Isolation yield: 87%).
This pivotal intermediate serves as the starting point for the introduction of various protecting groups, leading to a range of alternatives to the standard benzyloxy-protected compound.
Comparative Analysis of Alternative Protecting Groups
The following sections detail the synthesis and properties of several alternatives to this compound, each employing a different protecting group for the 5-hydroxyl function.
The synthesis of the benchmark compound is typically achieved by the benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
Experimental Protocol: Synthesis of this compound [2]
-
A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (23 mmol), benzyl bromide (35 mmol), and potassium carbonate (46 mmol) in acetonitrile (100 mL) is stirred at 80°C for 4 hours.
-
The solvent is removed under vacuum, and the residue is taken up in water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as a yellow solid.
A one-pot benzylation-nitration approach has also been developed to improve overall yield and reduce purification steps.[3]
A notable alternative is the regioisomer, Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate, which can be synthesized from 4-hydroxy-3-methoxybenzoic acid (isovanillic acid).[4] This compound offers a different substitution pattern that may be advantageous in certain synthetic designs.
Experimental Protocol: Synthesis of Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate [4]
-
Esterification: 4-hydroxy-3-methoxybenzoic acid is reacted with methanol in the presence of concentrated sulfuric acid at reflux temperature.
-
Benzylation: The resulting methyl ester is then treated with benzyl bromide and potassium carbonate to introduce the benzyl protecting group.
-
Nitration: The final step is the nitration of the aromatic ring using nitric acid to yield the product.
For applications where the benzyl group's removal conditions (e.g., hydrogenolysis) are not compatible with other functional groups in the molecule, alternative alkoxy groups can be employed. An example is the 3-chloropropoxy group, which can be introduced via alkylation with 1-bromo-3-chloropropane. This group can be advantageous in syntheses such as that of the anticancer drug Gefitinib.[5][6]
Experimental Protocol: Introduction of the 3-Chloropropoxy Group [6]
-
Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane.
-
The resulting Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is then nitrated using nitric acid in a mixture of acetic acid and acetic anhydride at 0-5°C.
The nitro group in the resulting Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate can then be reduced to an amino group using powdered iron in acetic acid.[5][6]
Quantitative Comparison of Synthetic Intermediates
The following table summarizes the key performance indicators for the synthesis of the benchmark compound and a potential alternative.
| Intermediate | Starting Material | Key Reagents | Reaction Conditions | Yield |
| This compound | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, K₂CO₃, MeCN | 80°C, 4h | 97%[2] |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, H₂SO₄ | 60-70°C, 55-75h | 87%[1] |
Note: Yields are as reported in the cited literature and may vary depending on experimental conditions.
Logical Workflow for Intermediate Selection
The choice of an appropriate synthetic intermediate is a critical decision in the drug development pipeline. The following diagram illustrates a logical workflow for selecting an alternative to this compound.
Caption: Logical workflow for the selection and development of an alternative synthetic intermediate.
Synthetic Pathway Overview
The following diagram outlines the general synthetic pathways discussed in this guide, starting from readily available precursors.
Caption: Synthetic pathways to the benchmark intermediate and its alternatives.
References
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound|RUO [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Purity Analysis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate , a key building block in synthetic organic chemistry. We present detailed experimental protocols, a comparative analysis of performance based on experimental data, and visual workflows to aid researchers in selecting the most appropriate analytical method for their needs.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination is contingent on several factors, including the required accuracy, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for its high sensitivity and resolving power, making it ideal for detecting trace impurities.[1] For orthogonal verification and as a primary analytical method, Quantitative Nuclear Magnetic Resonance (qNMR) offers the advantage of not requiring a specific reference standard for the analyte itself.[1] A summary of the key performance characteristics of HPLC compared to other methods is presented below.
| Analytical Method | Principle | Common Analytes Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection.[1][2] | This compound, isomeric impurities, unreacted starting materials, and other synthesis by-products.[1] | High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available.[1] | Requires a reference standard for accurate quantification of the main component and impurities.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Purity is determined relative to a certified internal standard.[3] | This compound and impurities with unique proton signals.[1] | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[1][3] | Lower sensitivity compared to HPLC, potential for signal overlap with impurities, requires a pure internal standard.[1][3] |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs.[1] | Gross purity assessment.[1] | Simple, fast, and inexpensive initial check of purity. Impurities typically broaden and depress the melting point range.[1] | Not quantitative, insensitive to small amounts of impurities, isomeric impurities may not significantly affect the melting point.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[3] | Volatile impurities and degradation products. | High sensitivity and selectivity, provides structural information from mass spectra.[3] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[3] |
Quantitative Data Summary
The following tables present representative data from the analysis of a single batch of this compound using HPLC and qNMR.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (Starting Material) | 3.8 | 25,000 | 0.83 |
| This compound | 7.2 | 2,950,000 | 98.33 |
| Impurity B (Isomer) | 8.5 | 15,000 | 0.50 |
| Impurity C (By-product) | 10.1 | 10,000 | 0.33 |
Table 2: qNMR Purity Analysis Results
| Parameter | Result |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 98.5% |
| Relative Standard Deviation (%) | 0.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of this compound from its potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 100 µg/mL.[5]
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution.[6]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of the purity of this compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Data Processing and Calculation: Process the spectrum with appropriate phasing and baseline correction. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molar masses, and weights of the analyte and the internal standard.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity analysis of the target compound.
References
A Comparative Guide to Traditional vs. Green Nitration of Substituted Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal for the production of a wide array of pharmaceuticals, agrochemicals, and other valuable intermediates. The nitration of substituted benzoates, in particular, yields versatile building blocks. Historically, this has been achieved through traditional methods that are effective but pose significant environmental and safety concerns. In response, a variety of "green" nitration methodologies have emerged, aiming to mitigate these drawbacks. This guide provides an objective comparison of traditional and green nitration methods for substituted nitrobenzoates, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for traditional and selected green nitration methods, offering a clear comparison of their performance.
| Method | Substrate | Nitrating Agent/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity (meta:ortho:para) | Reference |
| Traditional | Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | ~30 min | 0 - 15 | 60 - 85 | Predominantly meta | [1][2] |
| Green | |||||||
| Microwave-Assisted | Phenol* | Ca(NO₃)₂ / Acetic Acid | 1 min | N/A (Microwave) | 89 | N/A | [3] |
| Dinitrogen Pentoxide | Methyl Benzoate | N₂O₅ in liquefied TFE | 30 - 45 min | 20 | High | Isomeric mixture | [4] |
*Note: Data for a substituted benzoate using this specific green method was not available in the reviewed literature. Phenol is presented as a representative aromatic compound for this method.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized experimental workflows for traditional and a representative green nitration process.
References
Unveiling the Solid-State Architecture: A Crystallographic Comparison Guide for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and predicting its behavior. This guide provides a detailed analysis of the X-ray crystallography data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. We present a comparative overview of its crystallographic parameters and offer insights into the experimental protocol for obtaining such data.
Crystallographic Data Comparison
The crystallographic data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate reveals a well-defined solid-state structure. To provide a clear comparison, the following table summarizes the key crystallographic parameters for the title compound and a structurally related analogue, Methyl 4-(benzyloxy)-3-methoxybenzoate. This comparison highlights how small positional changes in functional groups can influence the crystal packing and unit cell dimensions.
| Parameter | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate[1][2] | Methyl 4-(benzyloxy)-3-methoxybenzoate[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| a (Å) | 5.590(2) | 5.2466(7) |
| b (Å) | 17.591(7) | 17.973(2) |
| c (Å) | 15.427(6) | 14.8785(18) |
| β (˚) | Not Reported | 94.018(3) |
| Volume (ų) | 1516.9(10) | 1399.6(3) |
| Z | 4 | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate was achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.
1. Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent system.
2. Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using software such as SHELXTL-97.[1] This process involves adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
The following diagram illustrates the typical workflow for X-ray crystallography.
Alternative Structural Analysis Methods
While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques can offer complementary information, especially when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of atoms within the molecule. For instance, the benzyloxy proton resonance typically appears around δ 5.1 ppm.[2]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to verify the molecular weight of the compound.[1][2]
This guide provides a foundational understanding of the crystallographic data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. The provided data and protocols are essential for researchers engaged in the synthesis and application of this and related compounds, enabling a deeper insight into their solid-state properties and facilitating further molecular design and development.
References
Benchmarking the synthesis of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate" against similar compounds
A Comparative Guide to the Synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark for the synthesis of this compound, a key intermediate in various pharmaceutical and organic synthesis applications. We present a comparative analysis of the primary synthetic routes to this compound and its structural analogs. The data herein is intended to assist researchers in selecting the optimal synthetic strategy based on key performance indicators such as yield, purity, reaction time, and scalability.
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its analogs can be broadly categorized into two primary strategies:
-
Nitration of a Benzyl Ether Precursor: This classic electrophilic aromatic substitution is a common method for introducing the nitro group.
-
Benzylation of a Phenolic Precursor: This route involves the protection of a hydroxyl group as a benzyl ether.
The following tables provide a quantitative comparison of these synthetic routes for the target compound and similar molecules.
Table 1: Synthesis of this compound
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Nitration | Methyl 3-methoxy-4-(benzyloxy)benzoate | Nitric acid, Acetic acid | Not specified | 91-94[1] | ≥98[1] | High yield, direct introduction of nitro group. | Potential for side reactions, requires careful temperature control. |
| Benzylation | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Cesium carbonate, DMSO | 24 hours[2] | 94[2] | Not specified | High yield, regioselective benzylation. | Longer reaction time, requires pre-functionalized starting material. |
| Benzylation | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Benzyl bromide, Potassium carbonate, Acetonitrile | 4 hours[2] | 97[2] | Not specified | High yield, shorter reaction time than with Cs2CO3. | Requires elevated temperature (80 °C). |
Table 2: Synthesis of Structurally Similar Nitrobenzoate Derivatives
| Compound | Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) |
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Nitration | Methyl 4-(benzyloxy)-3-methoxybenzoate | Nitric acid, Sulfuric acid | Not specified | 91-94[1] | Not specified |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, Acetic acid, Acetic anhydride | 6 hours[3] | 89[4] | 98.7 (HPLC)[4] |
| Methyl 3-nitrobenzoate | Nitration | Methyl benzoate | Nitric acid, Sulfuric acid | ~1.5 hours | 81-85[5] | Not specified |
| 5-Methyl-2-nitrobenzoic acid | Nitration of Ester | Methyl 3-methylbenzoate | Fuming Nitric Acid, Acetic Anhydride | 0.5 hours[6] | High | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of this compound via Benzylation
This protocol is adapted from a procedure using potassium carbonate as the base.[2]
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
(Bromomethyl)benzene (Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent), (bromomethyl)benzene (1.5 equivalents), and K₂CO₃ (2 equivalents) in MeCN is prepared in a round-bottom flask.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water, and the product is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the title compound as a yellow solid.
Protocol 2: Synthesis of Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate via Nitration
This protocol describes a general method for the nitration of a substituted methyl benzoate.[7]
Materials:
-
Methyl 4-(benzyloxy)-3-methoxybenzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
The starting ester is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, the reaction is stirred for a specified time at low temperature.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic strategies.
Caption: Comparative synthetic routes to the target compound.
Caption: A generalized workflow from reaction to pure product.
References
Analysis of reaction kinetics for the formation of "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a multi-step process. A common route involves the benzylation of a phenolic precursor followed by the nitration of the aromatic ring. This guide delves into the factors influencing the rates of these reaction types. By analyzing kinetic data from similar reactions, we can infer the expected kinetic behavior for the synthesis of the target compound, offering insights for reaction optimization and process scale-up.
Comparison of Synthetic Methodologies and Kinetic Parameters
The formation of this compound can be approached through different sequences of its key bond formations. Below, we compare the typical conditions for the synthesis of the target molecule and the kinetic data from analogous reactions.
Table 1: Comparison of O-Benzylation Reaction Conditions and Kinetic Data
| Parameter | Synthesis of this compound | Analogous Williamson Ether Synthesis (Sodium β-naphthoxide with benzyl bromide) |
| Starting Material | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Sodium β-naphthoxide |
| Alkylating Agent | Benzyl bromide | Benzyl bromide |
| Base/Catalyst | Cesium carbonate or Potassium carbonate | Sodium hydroxide (to form the alkoxide) |
| Solvent | DMSO or Acetonitrile | Acetonitrile or Methanol |
| Temperature | Room Temperature to 80 °C | Not specified |
| Reaction Time | 4 to 24 hours | Not specified |
| Yield | 94-97%[1] | Not specified |
| Kinetic Data | Not available | The reaction is known to be impacted by the solvent, affecting the selectivity between O-alkylation and C-alkylation.[2][3] |
Table 2: Comparison of Aromatic Nitration Reaction Conditions and Kinetic Data
| Parameter | Synthesis of this compound Precursor | Analogous Nitration of Methyl Benzoate |
| Starting Material | Methyl 4-(benzyloxy)-5-methoxybenzoate | Methyl Benzoate |
| Nitrating Agent | Nitric Acid (HNO₃) | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) |
| Solvent | Not specified | Sulfuric Acid |
| Temperature | Not specified | Not specified |
| Reaction Time | Not specified | Not specified |
| Yield | Not specified | Not specified |
| Kinetic Data | Not available | The reaction follows a second-order rate law, being first order in both the aromatic compound and nitric acid. |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: O-Benzylation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate[1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (15.4 g, 68 mmol) in dimethyl sulfoxide (DMSO, 200 mL).
-
Addition of Base: Add cesium carbonate (44 g, 136 mmol) to the solution with stirring.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (9.7 mL, 82 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approximately 2 L) and n-butanol (approximately 100 mL).
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer with magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography (eluent ratio from 1:5 to 2:1 ethyl acetate-hexane) to yield this compound.
Protocol 2: Nitration of a Precursor to an Analogous Compound
While a specific protocol for the direct precursor to the target molecule is not detailed, the following procedure for the nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, provides a representative methodology.
-
Reactant Preparation: Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Add 66% nitric acid (84.5 mL) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Quenching: Slowly pour the reaction mixture into ice-water (2 L).
-
Extraction: Extract the aqueous mixture with ethyl acetate (4 x 200 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate to yield the nitrated product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
The synthesis of this compound involves well-established organic reactions. While direct kinetic studies on this specific molecule are sparse, a comparative analysis with analogous reactions provides valuable insights. The O-benzylation step, a Williamson ether synthesis, is influenced by the choice of base and solvent. The aromatic nitration is expected to follow second-order kinetics. For researchers in drug development, understanding these kinetic principles is crucial for optimizing reaction conditions, improving yields, and ensuring the efficient production of this important synthetic intermediate. Further dedicated kinetic studies on the target molecule would be beneficial for precise process modeling and control.
References
Safety Operating Guide
Proper Disposal of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile rubber | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes[1][2]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when dusts are generated to prevent respiratory irritation[1][3]. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4]. Ensure that an eyewash station and safety shower are readily accessible[3].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Steps for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system[1].
-
Absorb the Material: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spilled solid. Avoid generating dust[1][3].
-
Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[2][3].
-
Decontaminate the Area: Clean the affected area thoroughly with soap and water[1].
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash[1][3][5].
Experimental Protocol for Waste Collection:
-
Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions[1]. Do not mix it with other wastes[1].
-
Use Original or Approved Containers: Whenever possible, store the waste in its original container[1]. If this is not feasible, use a clearly labeled, sealable container that is compatible with the chemical. The label should include the chemical name and any associated hazards.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[3]. The storage area should be cool and dry[2][3].
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal[1][5]. Provide them with the SDS and any other relevant information about the waste.
-
Handle Uncleaned Containers as Product: Treat empty, uncleaned containers as you would the product itself and dispose of them through the same hazardous waste stream[1].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
